Product packaging for CPCCOEt(Cat. No.:)

CPCCOEt

カタログ番号: B071592
分子量: 247.25 g/mol
InChIキー: FXCTZFMSAHZQTR-KAMYIIQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CPCCOEt is a well-characterized, non-competitive antagonist of metabotropic glutamate receptor 1 (mGluR1), exhibiting high selectivity over other mGluR subtypes, including mGluR5. This compound acts as a negative allosteric modulator, binding to the transmembrane domain of the receptor to inhibit glutamate-induced phosphoinositide hydrolysis and intracellular calcium (Ca²⁺) mobilization. Its specific mechanism provides a powerful pharmacological tool for dissecting the distinct roles of mGluR1 in synaptic transmission, plasticity, and neuronal circuitry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO4 B071592 CPCCOEt

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Modulation of mGluR1 by CPCCOEt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) of mGluR1. Unlike competitive antagonists that bind to the orthosteric site (the glutamate binding site), this compound binds to a distinct, allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[1][2] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site.[3] Consequently, this compound does not affect the binding of glutamate itself but rather reduces the efficacy of glutamate in activating the receptor.[3]

The inhibitory action of this compound is reversible and selective for mGluR1. It shows little to no agonist or antagonist activity at other mGluR subtypes, including mGluR2, mGluR4a, mGluR5a, mGluR7b, and mGluR8a, at concentrations up to 100 µM.[3] Site-directed mutagenesis studies have identified two key amino acid residues, Threonine 815 (Thr815) and Alanine 818 (Ala818), at the extracellular surface of transmembrane segment VII of mGluR1 as being critical for the binding and inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of this compound with mGluR1.

ParameterValueCell Type/SystemAssayReference(s)
IC50 6.5 µMHuman mGluR1b expressing cellsInhibition of glutamate-induced intracellular calcium increase
IC50 6.6 µMChimeric mGluR5a with Thr815 and Ala818 mutationsInhibition of glutamate-induced intracellular calcium increase
pKi 4.76 ± 0.18CHO cells expressing human mGluR1αInhibition of L-quisqualate-induced phosphoinositide hydrolysis

Signaling Pathway

This compound inhibits the canonical Gq-coupled signaling pathway of mGluR1. Upon activation by glutamate, mGluR1 typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). By preventing the conformational change required for G-protein coupling, this compound effectively blocks this entire cascade.

G_protein_signaling Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates This compound This compound This compound->mGluR1 Inhibits (Allosteric) Gq->PLC Activates

Caption: this compound signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, to quantify mGluR1 activity.

1. Cell Culture and Labeling:

  • Culture cells expressing mGluR1 (e.g., CHO or HEK293 cells) in appropriate growth medium.

  • Seed cells into 24-well plates and grow to near confluency.

  • Label the cells by incubating them overnight with [3H]myo-inositol (0.5 µCi/well) in inositol-free medium.

2. Assay Procedure:

  • Wash the cells with a buffered salt solution (e.g., HBSS) to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates.

  • Add varying concentrations of this compound and incubate for a further 15-30 minutes.

  • Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate or quisqualate) for 30-60 minutes at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

  • Terminate the reaction by adding ice-cold perchloric acid (0.5 M).

  • Neutralize the extracts with KOH.

  • Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Elute the inositol phosphates with formic acid and quantify the radioactivity using liquid scintillation counting.

4. Data Analysis:

  • Plot the concentration of this compound against the percentage inhibition of agonist-stimulated inositol phosphate (B84403) accumulation.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Measurement using Fura-2 AM

This technique utilizes a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration upon receptor activation.

1. Cell Preparation and Dye Loading:

  • Plate mGluR1-expressing cells on glass coverslips.

  • Wash the cells with a physiological salt solution (e.g., HBSS).

  • Load the cells with 2-5 µM Fura-2 AM in the salt solution containing 0.02% Pluronic F-127 for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells twice with the salt solution to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

2. Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380).

  • Perfuse the cells with varying concentrations of this compound.

  • Apply a fixed concentration of an mGluR1 agonist to stimulate calcium release.

3. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Calculate the percentage inhibition of the agonist-induced calcium response by this compound.

  • Determine the IC50 value from the concentration-response curve.

experimental_workflow cluster_phospho Phosphoinositide Hydrolysis Assay cluster_calcium Intracellular Calcium Measurement cluster_binding Radioligand Binding Assay P1 Cell Culture & Labeling with [³H]myo-inositol P2 Pre-incubation with LiCl & this compound P1->P2 P3 Agonist Stimulation P2->P3 P4 Extraction of Inositol Phosphates P3->P4 P5 Quantification by Scintillation Counting P4->P5 C1 Cell Plating on Coverslips C2 Loading with Fura-2 AM C1->C2 C3 Baseline Fluorescence Measurement C2->C3 C4 Application of this compound & Agonist C3->C4 C5 Ratiometric Fluorescence Imaging C4->C5 B1 Membrane Preparation from mGluR1-expressing cells B2 Incubation of Membranes with Radioligand & this compound B1->B2 B3 Separation of Bound & Free Radioligand (Filtration) B2->B3 B4 Quantification of Bound Radioactivity B3->B4

References

CPCCOEt: A Technical Guide to a Selective mGluR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-(Hydroxyimino)cyclopropan[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a widely utilized selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details its pharmacological properties, mechanism of action, and key experimental data. Furthermore, it offers comprehensive, step-by-step protocols for essential in vitro assays and presents visual representations of the associated signaling pathways and experimental workflows to facilitate research and drug development efforts targeting mGluR1.

Introduction to this compound and mGluR1

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation by the neurotransmitter glutamate initiates a signaling cascade that has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of mGluR1 due to its selectivity and unique mechanism of action.

Pharmacological Profile of this compound

This compound is a non-competitive antagonist of mGluR1, acting at an allosteric site distinct from the glutamate binding site. This mode of action allows it to inhibit receptor function without competing with the endogenous ligand.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at mGluR1.

Functional Assay Parameter Value Cell Type Species Reference
Intracellular Calcium MobilizationIC506.5 µMCHO cells expressing hmGluR1bHuman[1]
Phosphoinositide HydrolysisApparent pKi4.76CHO cells expressing hmGluR1αHuman[2]
Receptor Selectivity Receptor Subtype Activity Concentration Reference
mGluR2No agonist or antagonist activityUp to 100 µM[1]
mGluR4aNo agonist or antagonist activityUp to 100 µM[1]
mGluR5aNo agonist or antagonist activityUp to 100 µM[1]
mGluR7bNo agonist or antagonist activityUp to 100 µM
mGluR8aNo agonist or antagonist activityUp to 100 µM
Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR1. It binds to a site within the seven-transmembrane domain of the receptor, specifically interacting with key amino acid residues Thr815 and Ala818 at the extracellular surface of transmembrane segment VII. This binding event is thought to disrupt the conformational changes necessary for receptor activation following glutamate binding to the extracellular domain, thereby inhibiting downstream signaling without affecting glutamate's ability to bind to the receptor.

Off-Target Effects

It is important to note that at concentrations used to block mGluR1, this compound has been observed to enhance the climbing fiber response in Purkinje neurons. This effect appears to be independent of mGluR1 and other glutamate or GABAB receptors, suggesting a potential off-target interaction, possibly with a postsynaptic voltage-dependent potassium channel. Researchers should consider this potential non-specific effect when interpreting data from experiments using this compound.

mGluR1 Signaling Pathway

Activation of mGluR1 by glutamate leads to the activation of the Gq/11 family of G-proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gq/11 mGluR1->Gq11 Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates This compound This compound This compound->mGluR1 Inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: mGluR1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing mGluR1.

Materials:

  • CHO or HEK293 cells stably expressing human mGluR1.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • mGluR1 agonist (e.g., Glutamate or Quisqualate).

  • This compound.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the mGluR1-expressing cells into the microplates at a suitable density and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes).

    • Add the mGluR1 agonist to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and baseline (0%).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Assay_Workflow A Plate mGluR1-expressing cells in 96/384-well plate B Load cells with Fluo-4 AM calcium dye A->B C Wash cells to remove excess dye B->C D Add serial dilutions of this compound C->D E Incubate D->E F Add mGluR1 agonist (e.g., Glutamate) E->F G Measure fluorescence change (FLIPR) F->G H Data Analysis: Calculate IC50 G->H

Caption: Intracellular Calcium Mobilization Assay Workflow.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, and the inhibitory effect of this compound.

Materials:

  • CHO or HEK293 cells stably expressing human mGluR1.

  • Culture medium containing [³H]-myo-inositol.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • LiCl solution.

  • mGluR1 agonist (e.g., L-quisqualate).

  • This compound.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Culture the mGluR1-expressing cells for 24-48 hours in medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells in assay buffer containing LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells and incubate for a specified time.

    • Add the mGluR1 agonist and incubate for 60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the extracts with KOH.

  • Chromatographic Separation:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with ammonium (B1175870) formate/formic acid.

  • Quantification:

    • Add the eluates to scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-inositol phosphate (B84403) accumulation for each condition.

    • Plot the percentage inhibition by this compound against its concentration and determine the IC50 or apparent pKi value.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure mGluR1-mediated currents in neurons and the effect of this compound.

Materials:

  • Brain slices containing neurons expressing mGluR1 (e.g., from cerebellum or hippocampus).

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂.

  • Internal solution for the patch pipette (containing, for example, K-gluconate, KCl, HEPES, Mg-ATP, and GTP-Tris).

  • mGluR1 agonist (e.g., DHPG).

  • This compound.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Microscope with DIC optics.

Procedure:

  • Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover in aCSF.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

    • Identify a target neuron under the microscope.

  • Whole-Cell Configuration:

    • Approach the neuron with a glass micropipette filled with internal solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Record baseline currents.

    • Apply the mGluR1 agonist to the bath to evoke an inward current.

    • After washing out the agonist, pre-incubate the slice with this compound for a sufficient period.

    • Re-apply the agonist in the presence of this compound and record the current.

  • Data Analysis:

    • Measure the amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage inhibition of the current by this compound.

Logical_Relationship_Antagonist_Action Glutamate Glutamate Binding to Orthosteric Site mGluR1_Inactive mGluR1 (Inactive) Glutamate->mGluR1_Inactive mGluR1_Active mGluR1 (Active) mGluR1_Inactive->mGluR1_Active No_Signaling Inhibition of Downstream Signaling mGluR1_Inactive->No_Signaling Signaling Downstream Signaling (Ca²⁺, IP3) mGluR1_Active->Signaling This compound This compound Binding to Allosteric Site This compound->mGluR1_Inactive

Caption: Logical Relationship of this compound's Antagonist Action.

Conclusion

This compound is a valuable and selective tool for the investigation of mGluR1 function. Its non-competitive, allosteric mechanism of action provides a distinct advantage in studying the receptor's role in health and disease. This guide provides the essential data and methodologies to aid researchers in effectively utilizing this compound in their studies. Careful consideration of its potential off-target effects is crucial for the accurate interpretation of experimental results.

References

The Discovery and Synthesis of CPCCOEt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester), a seminal non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details the scientific journey from its initial synthesis to its establishment as a critical tool for studying the physiological and pathological roles of mGluR1. Included are summaries of its key pharmacological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play crucial modulatory roles in the central nervous system. Among the eight subtypes, mGluR1 is predominantly expressed postsynaptically and is involved in various forms of synaptic plasticity, learning, and memory. The development of selective ligands for mGluR subtypes has been instrumental in dissecting their specific functions. This compound emerged as one of the first highly selective, non-competitive antagonists for mGluR1, offering a unique pharmacological tool to probe the receptor's function without competing with the endogenous ligand, glutamate.[1][2] Its discovery marked a significant advancement in the field, enabling researchers to investigate the therapeutic potential of allosteric modulation of mGluR1 in various neurological and psychiatric disorders.

Discovery of this compound

The discovery of this compound was first reported by Annoura and colleagues in 1996 as part of a novel class of 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates developed as antagonists for metabotropic glutamate receptors. While the specific screening cascade that led to the identification of this compound is not extensively detailed in the initial publication, the work represented a significant step towards creating subtype-selective mGluR ligands. Subsequent characterization by Hermans et al. (1998) and Litschig et al. (1999) solidified its profile as a selective and non-competitive mGluR1 antagonist.[3][4] These studies revealed that this compound acts at an allosteric site within the seven-transmembrane domain of the receptor, a mode of action that confers high selectivity.[5]

Synthesis of this compound

The synthesis of this compound is described in the seminal paper by Annoura et al. (1996). The following is a summary of the likely synthetic route based on the chemical structure.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on the published chemical structure. For a detailed, step-by-step procedure, please refer to Annoura H., et al., Bioorganic & Medicinal Chemistry Letters, 1996, 6(7), 763-766.

  • Starting Material: A substituted chromone (B188151) derivative.

  • Step 1: Cyclopropanation. Reaction of the chromone with a suitable reagent to form the cyclopropa[b]chromene core. This is a critical step in establishing the tricyclic framework of the molecule.

  • Step 2: Introduction of the Hydroxyimino Group. Conversion of a ketone functionality at the 7-position to an oxime (hydroxyimino group). This is typically achieved by reaction with hydroxylamine.

  • Step 3: Esterification. Formation of the ethyl ester at the 1a-carboxylate position. This can be accomplished through standard esterification procedures.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization to yield this compound of high purity (≥98% by HPLC).

Pharmacological Profile

This compound is a selective, non-competitive antagonist of the human mGlu1 receptor. Its pharmacological properties have been characterized in various in vitro systems.

Data Presentation
ParameterValueSpecies/SystemReference
IC50 6.5 µMHuman mGluR1b expressed in CHO cells (glutamate-induced intracellular calcium increase)Litschig et al., 1999
Apparent pKi 4.76 ± 0.18Human mGluR1α expressed in CHO cells (L-quisqualate-induced phosphoinositide hydrolysis)Hermans et al., 1998
Selectivity No agonist or antagonist activity at hmGlu2, 4a, 5a, 7b, 8a or ionotropic receptors at concentrations up to 100 µM.Human mGluR subtypes expressed in various cell lines.Litschig et al., 1999
Mechanism of Action Non-competitive AntagonistSchild analysis in cells expressing hmGluR1b.Litschig et al., 1999
Binding Site Allosteric site within the 7-transmembrane domain, involving residues Thr815 and Ala818.Mutagenesis studies in cells expressing hmGluR1b/5a chimeras.Litschig et al., 1999
Molecular Weight 247.25 g/mol N/ATocris Bioscience
Purity ≥98% (HPLC)N/ATocris Bioscience
Solubility Soluble in DMSO (100 mM) and ethanol (B145695) (5 mM).N/ATocris Bioscience

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effect by binding to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site located in the extracellular Venus flytrap domain. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound. Specifically, studies have identified threonine 815 and alanine (B10760859) 818 in the seventh transmembrane domain as crucial for the inhibitory action of this compound.

The canonical signaling pathway of mGluR1 involves its coupling to the Gq/G11 family of G proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial G protein coupling and activation.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_G11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates This compound This compound This compound->mGluR1 Binds (Allosteric) Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_primary_screening Primary Pharmacological Screening cluster_secondary_screening Secondary & Mechanistic Assays Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Ca_Assay Intracellular Ca2+ Assay (hmGluR1b-expressing cells) Characterization->Ca_Assay IC50_Determination IC50 Determination Ca_Assay->IC50_Determination PI_Assay PI Hydrolysis Assay (hmGluR1α-expressing cells) IC50_Determination->PI_Assay Binding_Assay [3H]Glutamate Binding Assay IC50_Determination->Binding_Assay Selectivity_Screen Selectivity Profiling (Other mGluRs, iGluRs) IC50_Determination->Selectivity_Screen Schild_Analysis Schild Analysis (Determine Mechanism of Action) PI_Assay->Schild_Analysis Final_Profile Comprehensive Pharmacological Profile Schild_Analysis->Final_Profile Binding_Assay->Final_Profile Selectivity_Screen->Final_Profile Logical_Relationship Discovery Discovery of a Novel Chemical Scaffold Synthesis_Analogues Synthesis of Analogues (e.g., this compound) Discovery->Synthesis_Analogues Initial_Screening Initial Screening for mGluR Activity Synthesis_Analogues->Initial_Screening Hit_Identification Identification of this compound as a Potent Hit Initial_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Non-competitive) Hit_Identification->Mechanism_Studies Selectivity_Profiling Selectivity Profiling (mGluR1 Selective) Hit_Identification->Selectivity_Profiling Tool_Compound Establishment as a Selective mGluR1 Tool Compound Mechanism_Studies->Tool_Compound Selectivity_Profiling->Tool_Compound

References

Investigating Neuronal Excitability with CPCCOEt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in the investigation of neuronal excitability. This document details the mechanism of action of this compound, provides structured tables of its quantitative effects, outlines detailed experimental protocols, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Excitability

Neuronal excitability, the propensity of a neuron to fire an action potential in response to a stimulus, is a fundamental process in synaptic transmission and neural computation. Dysregulation of neuronal excitability is implicated in a wide range of neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs), particularly the group I mGluRs (mGluR1 and mGluR5), are key modulators of neuronal excitability.

This compound has emerged as a critical pharmacological tool for dissecting the specific role of mGluR1 in regulating neuronal excitability. It acts as a non-competitive antagonist, meaning it does not compete with the endogenous ligand, glutamate, for its binding site.[1][2] Instead, it binds to an allosteric site within the transmembrane domain of the mGluR1 receptor, effectively inhibiting its signaling cascade.[1] This specificity allows for the precise investigation of mGluR1-mediated effects on neuronal function.

Mechanism of Action of this compound

This compound selectively inhibits mGluR1-mediated signaling pathways. Upon activation by glutamate, mGluR1, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11 proteins.[3] This initiates a downstream signaling cascade involving the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events ultimately modulate the activity of various ion channels, thereby influencing neuronal excitability. This compound, by binding to Thr815 and Ala818 in the transmembrane segment VII of mGluR1, disrupts the conformational change required for G-protein activation, thus blocking this entire cascade.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of neuronal excitability and mGluR1 signaling.

ParameterCell Type/PreparationThis compound ConcentrationEffectReference
IC50 for mGluR1b inhibition Human mGluR1b expressing cells6.5 µMInhibition of glutamate-induced intracellular calcium increase
Phosphoinositide Hydrolysis CHO cells expressing human mGluR1αApparent pKi = 4.76 ± 0.18Non-competitive antagonism of L-quisqualate-induced phosphoinositide hydrolysis
Synaptic Depression Medium Spiny Neurons (MSNs)40 µMBlockade of quinpirole-induced synaptic depression at 20 Hz and 1 Hz
WIN552,12-2-induced inhibition Not specified40 µMDid not block WIN552,12-2-induced inhibition at 20 Hz

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of a neuron's electrical properties, including membrane potential, input resistance, and action potential firing.

Objective: To measure the effect of this compound on neuronal excitability by recording changes in membrane potential and action potential firing in response to current injections.

Materials:

  • Brain slice preparation or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Borosilicate glass capillaries for patch pipettes

  • Micropipette puller

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • This compound stock solution (e.g., in DMSO)

Procedure:

  • Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.

  • Solutions: Prepare aCSF and intracellular solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Identification: Under a microscope, identify a healthy neuron for recording.

  • Seal Formation: Approach the neuron with the patch pipette while applying positive pressure. Once in close proximity, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Baseline Recording: In current-clamp mode, record the resting membrane potential and the neuron's response to a series of depolarizing current steps of increasing amplitude to determine the baseline action potential firing frequency.

  • This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate.

  • Post-CPCCOEt Recording: Repeat the series of depolarizing current steps to measure the changes in action potential firing frequency in the presence of this compound.

  • Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.

Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentrations, a key downstream event of mGluR1 activation.

Objective: To determine the effect of this compound on mGluR1-mediated intracellular calcium release.

Materials:

  • Cultured neurons or brain slices

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microscope with an appropriate filter set and a digital camera

  • mGluR1 agonist (e.g., DHPG)

  • This compound stock solution

Procedure:

  • Cell Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in imaging buffer for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells with fresh imaging buffer to remove excess dye.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells.

  • This compound Pre-incubation: Add this compound to the imaging buffer and incubate for a predetermined time (e.g., 10-20 minutes).

  • Agonist Stimulation: While continuously recording fluorescence images, apply an mGluR1 agonist (e.g., DHPG) to stimulate the cells.

  • Data Acquisition: Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the intracellular calcium response. Compare the response in the presence and absence of this compound.

Phosphoinositide Hydrolysis Assay

This biochemical assay directly measures the activity of phospholipase C, a key enzyme in the mGluR1 signaling pathway.

Objective: To quantify the inhibitory effect of this compound on mGluR1-induced phosphoinositide hydrolysis.

Materials:

  • Cells expressing mGluR1 (e.g., CHO-mGluR1a cells)

  • myo-[3H]inositol

  • Agonist (e.g., L-quisqualate or DHPG)

  • This compound

  • Lithium chloride (LiCl)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Incubate the cells with myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • This compound Treatment: Add different concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells with an mGluR1 agonist for a defined period.

  • Extraction: Terminate the reaction and extract the water-soluble inositol phosphates.

  • Chromatography: Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography with Dowex resin.

  • Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated phosphoinositide hydrolysis by this compound to calculate the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its use.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gαq/11 mGluR1->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates IonChannels Ion Channels PKC->IonChannels Modulates NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability This compound This compound This compound->mGluR1 Inhibits (Non-competitive)

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare Neuronal Culture or Brain Slices protocol_selection Select Experimental Protocol start->protocol_selection patch_clamp Whole-Cell Patch-Clamp protocol_selection->patch_clamp Electrophysiology ca_imaging Intracellular Calcium Imaging protocol_selection->ca_imaging Signaling pi_assay Phosphoinositide Hydrolysis Assay protocol_selection->pi_assay Biochemistry baseline Record Baseline Activity patch_clamp->baseline ca_imaging->baseline pi_assay->baseline apply_this compound Apply this compound baseline->apply_this compound post_treatment Record Post-Treatment Activity apply_this compound->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis end End: Conclude Effect of this compound on Neuronal Excitability data_analysis->end

Caption: General experimental workflow for investigating this compound's effects.

References

An In-depth Technical Guide on CPCCOEt and its Effects on Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a negative allosteric modulator (NAM), this compound offers a valuable tool for dissecting the physiological and pathological roles of mGluR1 signaling, particularly its profound influence on intracellular calcium dynamics. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on calcium signaling, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects on mGluR1 through a non-competitive mechanism. Unlike orthosteric antagonists that compete with the endogenous ligand glutamate for the same binding site, this compound binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1] This binding event does not prevent glutamate from associating with the receptor's Venus flytrap domain but rather disrupts the conformational changes necessary for receptor activation and subsequent G-protein coupling.[1][2] Specifically, this compound has been shown to interact with residues within the transmembrane domain, and its binding is believed to interfere with the intramolecular interactions required to translate agonist binding into a cellular response.[1] This allosteric mode of action results in a decrease in the efficacy of glutamate-stimulated signaling pathways without altering the agonist's binding affinity (EC50).[1]

Effects on Calcium Signaling

The primary downstream signaling pathway of mGluR1 is the activation of the Gq/11 family of G-proteins. This initiates a cascade leading to the mobilization of intracellular calcium ([Ca2+]i). Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a critical signaling event that mediates a wide array of cellular responses.

This compound effectively inhibits this glutamate-induced increase in intracellular calcium. By preventing the proper activation of mGluR1, this compound blocks the entire downstream cascade, leading to a reduction in PLC activity, decreased IP3 production, and consequently, diminished calcium release from the ER.

Quantitative Data

The inhibitory effects of this compound on mGluR1-mediated signaling have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

ParameterValueCell Type/SystemNotesReference
IC50 6.5 µMHuman mGluR1b expressing cellsInhibition of glutamate-induced increases in intracellular calcium.
IC50 6.6 µMhmGluR5a with Thr815 and Ala818 mutationsGain-of-function experiment conferring this compound sensitivity.
ParameterValueAssayNotesReference
pKi 4.76 ± 0.18Phosphoinositide hydrolysis in CHO cells expressing hmGlu1αDetermined by Schild analysis, indicating non-competitive antagonism.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gq/11 mGluR1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->mGluR1 Inhibits (Allosterically) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Ca2+ (cytosol) Ca_ER->Ca_cyto Release Downstream Downstream Effectors Ca_cyto->Downstream Activates

Figure 1: mGluR1 signaling pathway and the inhibitory action of this compound.

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., mGluR1-expressing cells) B 2. Loading with Calcium Indicator (e.g., Fura-2 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Application of this compound (or vehicle control) C->D E 5. Stimulation with Glutamate D->E F 6. Fluorescence Measurement (monitoring [Ca2+]i changes) E->F G 7. Data Analysis (e.g., calculation of IC50) F->G

References

Beyond the Canonical Target: An In-depth Technical Guide to the Molecular Targets of CPCCOEt Besides mGluR1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – While CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is widely recognized and utilized in neuroscience research as a selective non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a growing body of evidence reveals that its pharmacological profile extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular interactions of this compound outside of mGluR1, offering researchers, scientists, and drug development professionals a detailed resource to inform experimental design and data interpretation.

Abstract

This compound is a cornerstone tool for elucidating the physiological roles of mGluR1. However, understanding its off-target activities is critical for the accurate interpretation of experimental results and for the development of more selective pharmacological probes. This document synthesizes the current knowledge on the non-mGluR1 molecular targets of this compound, with a particular focus on its effects on voltage-gated potassium channels in cerebellar Purkinje cells. We present available quantitative data, detailed experimental methodologies, and signaling pathway diagrams to provide a thorough understanding of these secondary interactions.

Primary Target: Metabotropic Glutamate Receptor 1 (mGluR1)

This compound is a well-characterized NAM of mGluR1, exhibiting high selectivity for this receptor over other mGluR subtypes.[1] It binds to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the glutamate binding site. This interaction does not prevent glutamate from binding but rather inhibits the conformational change required for G-protein coupling and subsequent downstream signaling.

Quantitative Data for mGluR1 Interaction
ParameterValueCell Type/Assay ConditionReference
IC506.5 µMInhibition of glutamate-induced intracellular calcium increase in hmGluR1b expressing cells.[1]
Activity at other mGluRsNo agonist or antagonist activity up to 100 µMhmGluR2, -4a, -5a, -7b, and -8a.[1]
Activity at ionotropic receptorsNo activity reportedGeneral assessment.

Off-Target Profile of this compound

Investigations into the broader pharmacological effects of this compound have revealed mGluR1-independent activities, primarily affecting neuronal excitability through the modulation of ion channels.

Voltage-Gated Potassium (Kv) Channels in Cerebellar Purkinje Cells

The most significant and consistently reported off-target effect of this compound is the modulation of the climbing fiber response in cerebellar Purkinje neurons. This effect persists even in the presence of mGluR1 antagonists, indicating a distinct molecular target.[2]

Key Observations:

  • Postsynaptic Mechanism: The effect of this compound on the climbing fiber response is of postsynaptic origin.[3]

  • Modulation of Neuronal Excitability: this compound enhances the climbing fiber response, suggesting an inhibition of a repolarizing current.

  • Likely Target: The leading hypothesis is that this compound inhibits a voltage-gated potassium channel (Kv).

While the precise Kv channel subtype has not been definitively identified, Purkinje cells are known to express several types of potassium channels that regulate their firing patterns, including:

  • Kv3 Subfamily (e.g., Kv3.3, Kv3.4): These channels are crucial for the high-frequency firing characteristic of Purkinje cells.

  • Large-conductance Ca2+-activated K+ (BK) channels: Involved in action potential repolarization.

  • Small-conductance Ca2+-activated K+ (SK) channels: Contribute to the afterhyperpolarization following action potentials.

Further research is required to pinpoint the exact Kv channel subtype(s) that this compound interacts with and to determine the binding affinity and functional consequences of this interaction.

Quantitative Data for Off-Target Activity

Currently, there is a lack of specific quantitative data, such as IC50 or Ki values, for the interaction of this compound with voltage-gated potassium channels. The observed effects are qualitative, based on electrophysiological recordings.

Experimental Protocols

The identification and characterization of the off-target effects of this compound on voltage-gated potassium channels have primarily been achieved through electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Slices

This technique is central to studying the effects of this compound on Purkinje cell excitability.

Objective: To measure the effect of this compound on climbing fiber-evoked excitatory postsynaptic currents (EPSCs) and postsynaptic potentials (EPSPs) in Purkinje cells.

Methodology:

  • Slice Preparation: Acute sagittal slices of the cerebellum are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are obtained from visually identified Purkinje cells.

  • Stimulation: A stimulating electrode is placed in the granule cell layer to evoke climbing fiber responses.

  • Pharmacological Application: this compound is bath-applied at concentrations typically used for mGluR1 antagonism (e.g., 10-100 µM).

  • Data Acquisition and Analysis: Changes in the amplitude, duration, and waveform of climbing fiber-evoked responses are recorded and analyzed before and after this compound application. To isolate the off-target effect, experiments are often conducted in the presence of other mGluR1 antagonists.

Workflow for Investigating this compound Off-Target Effects:

G cluster_0 Experimental Setup cluster_1 Stimulation & Recording cluster_2 Pharmacology cluster_3 Analysis slice_prep Cerebellar Slice Preparation purkinje_cell Identify Purkinje Cell slice_prep->purkinje_cell patch_clamp Whole-Cell Patch-Clamp purkinje_cell->patch_clamp stim Stimulate Climbing Fiber patch_clamp->stim record_baseline Record Baseline Response stim->record_baseline apply_this compound Bath-apply this compound record_baseline->apply_this compound record_this compound Record Response with this compound apply_this compound->record_this compound analyze Analyze Changes in Waveform record_this compound->analyze conclusion Determine Off-Target Effect analyze->conclusion

Caption: Workflow for electrophysiological investigation of this compound's off-target effects.

Signaling Pathways

mGluR1 Signaling Pathway

Activation of mGluR1 typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

mGluR1 Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular mGluR1 mGluR1 Gq Gq mGluR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR1 This compound This compound This compound->mGluR1

Caption: this compound negatively modulates the mGluR1 signaling cascade.

Postulated Off-Target Signaling: Voltage-Gated Potassium Channel Inhibition

The leading hypothesis for this compound's off-target action involves the direct inhibition of a voltage-gated potassium channel on the postsynaptic membrane of Purkinje cells. This inhibition would reduce the outward potassium current during membrane depolarization, leading to a prolongation of the excitatory postsynaptic potential and an enhancement of the overall climbing fiber response.

Postulated this compound Action on Kv Channel:

G cluster_0 Postsynaptic Membrane cluster_1 Ionic Flow Kv_channel Voltage-Gated K⁺ Channel K_efflux K⁺ Efflux Kv_channel->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization This compound This compound This compound->Kv_channel inhibits Depolarization Depolarization Depolarization->Kv_channel opens

Caption: Hypothesized inhibitory action of this compound on a voltage-gated K+ channel.

Implications for Research and Drug Development

The off-target activity of this compound, particularly its effect on voltage-gated potassium channels, has important implications for researchers.

  • Data Interpretation: When using this compound to probe mGluR1 function, especially in the cerebellum, researchers must consider the potential confounding effects of its off-target activities. Control experiments, including the use of structurally different mGluR1 antagonists, are recommended to validate findings.

  • Drug Development: The discovery of off-target interactions for a widely used tool compound like this compound highlights the importance of comprehensive pharmacological profiling in the drug development process. Understanding these interactions can guide the design of more selective and potent molecules.

Future Directions

Further research is needed to fully elucidate the off-target profile of this compound. Key areas for future investigation include:

  • Identification of the specific Kv channel subtype(s) inhibited by this compound in Purkinje cells.

  • Quantitative characterization of the affinity and potency of this compound at its off-target(s).

  • Broader screening of this compound against a wider panel of ion channels and other potential targets to build a more complete off-target profile.

By continuing to investigate the full pharmacological landscape of this compound, the scientific community can ensure its appropriate use as a research tool and gain valuable insights for the development of future therapeutics.

References

Methodological & Application

Application Note: Characterizing mGluR1 Function in Neuronal Circuits Using CPCCOEt in In Vitro Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and electrophysiology.

Introduction: Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central nervous system.[1] Its activation initiates a cascade of intracellular signaling events that can lead to neuronal depolarization and increased excitability.[1] Understanding the specific contributions of mGluR1 to circuit function is vital for neuroscience research and the development of therapeutics for neurological and psychiatric disorders.

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a selective, non-competitive antagonist of mGluR1. It acts by inhibiting receptor signaling without affecting the binding of glutamate, making it a valuable pharmacological tool for isolating and studying the physiological roles of mGluR1.[2] This application note provides a comprehensive protocol for the use of this compound in in vitro brain slice electrophysiology to investigate mGluR1-mediated effects on neuronal and synaptic properties.

Mechanism of Action: mGluR1 Antagonism by this compound

mGluR1 is canonically coupled to Gαq/11 G-proteins.[3][4] Upon binding glutamate, the receptor activates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately modulates the activity of various ion channels and other downstream effectors, influencing neuronal function.

This compound specifically inhibits this pathway by binding to the mGluR1 receptor at a site distinct from the glutamate binding site, preventing the conformational change required for G-protein activation.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR1 mGluR1 Gq Gαq/11 mGluR1->Gq Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC ER ER Ca²⁺ Store IP3->ER PKC PKC DAG->PKC Effectors Downstream Effectors PKC->Effectors Ca_release Ca²⁺ Release Ca_release->Effectors ER->Ca_release Glutamate Glutamate Glutamate->mGluR1 Binds This compound This compound This compound->mGluR1 Blocks Experimental_Workflow A 1. Animal Anesthesia & Transcardial Perfusion B 2. Brain Extraction & Mounting A->B C 3. Acute Slice Preparation (Vibratome) B->C D 4. Slice Recovery (Incubation at 32-34°C) C->D E 5. Transfer Slice to Recording Chamber D->E F 6. Obtain Whole-Cell Patch-Clamp Recording E->F G 7. Record Baseline Activity (10-15 min) F->G H 8. Bath Apply this compound (15-20 min) G->H I 9. Record During Application H->I J 10. Washout (20-30 min) I->J K 11. Data Analysis J->K

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It acts as an allosteric modulator, binding to the seven-transmembrane domain of the receptor, thereby inhibiting receptor signaling without affecting the binding of glutamate.[1][2] This property makes this compound a valuable tool for studying the physiological and pathological roles of mGluR1 signaling in various cellular processes. These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

Mechanism of Action

This compound selectively inhibits mGluR1-mediated signaling pathways. mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by glutamate, mGluR1 initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). This compound effectively blocks these downstream signaling events by preventing the conformational changes in mGluR1 required for G-protein activation.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the effects of this compound in various in vitro assays. This information can be used as a guide for designing experiments and selecting appropriate concentrations.

ParameterCell/System TypeConcentrationIncubation TimeEffectReference
IC50Human mGluR1b expressing cells6.5 µMNot SpecifiedInhibition of glutamate-induced intracellular calcium increase.[1]
IC50Human mGluR1b/CaR chimeric receptor13.4 µMNot SpecifiedInhibition of glutamate and Ca2+-induced responses.[2]
Effective ConcentrationCultured rat striatal neurons1 µM and 5 µM30 minutes pre-incubationNo effect on DHPG-induced JNK phosphorylation, suggesting selectivity for mGluR1 over mGluR5-mediated pathways in this context.
Effective ConcentrationRat cerebellar slices200 µMNot SpecifiedBlockade of mGluR1-dependent synaptic responses.
ActivityHuman mGluR2, 4a, 5a, 7b, 8aUp to 100 µMNot SpecifiedNo agonist or antagonist activity, demonstrating high selectivity for mGluR1.

Mandatory Visualizations

Signaling Pathway of mGluR1 Inhibition by this compound

mGluR1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR1 mGluR1 Gq Gαq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Intracellular Ca2+ Increase Ca_store->Ca_cytosol Release Glutamate Glutamate Glutamate->mGluR1 Activates This compound This compound This compound->mGluR1 Inhibits Ca_cytosol->PKC Ca_cytosol->Downstream

Caption: Mechanism of mGluR1 signaling and its inhibition by this compound.

Experimental Workflow: Assessing Cell Viability after this compound Treatment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound and controls C->D E Incubate for desired time period (e.g., 24-72h) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for determining the effect of this compound on cell viability.

Experimental Protocols

Protocol 1: Treatment of Cultured Neurons with this compound

This protocol describes a general procedure for treating primary cortical or hippocampal neurons with this compound.

Materials:

  • Primary neuron culture (e.g., rat cortical neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Cell Plating:

    • Plate primary neurons at a suitable density (e.g., 5 x 10^4 to 1 x 10^5 cells/cm²) in pre-coated cell culture plates.

    • Culture the neurons for a sufficient period to allow for maturation and network formation (e.g., 7-14 days in vitro).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in pre-warmed, serum-free culture medium to achieve the desired final concentrations.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully remove half of the culture medium from each well.

    • Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells. This minimizes mechanical stress on the neurons.

    • Incubate the cells for the desired duration (e.g., 30 minutes for acute inhibition or 24-72 hours for chronic studies) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, the cells can be processed for various downstream assays, such as immunocytochemistry, Western blotting, calcium imaging, or cell viability assays.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the steps to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • MTT solution (5 mg/mL in sterile PBS)

  • Serum-free culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • MTT Addition:

    • Following the this compound treatment period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free culture medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well, including control wells.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization and a homogenous solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a 96-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Recommended Concentration Range

Based on the available data, a starting concentration range of 1 µM to 50 µM is recommended for most in vitro cell culture experiments. The optimal concentration will depend on the specific cell type, the duration of treatment, and the endpoint being measured. It is always advisable to perform a dose-response curve to determine the most effective concentration for your specific experimental setup. For complete blockade of mGluR1-dependent synaptic events, higher concentrations (e.g., up to 200 µM) may be required, as demonstrated in brain slice preparations. However, researchers should be aware of potential off-target effects at higher concentrations.

Conclusion

This compound is a potent and selective tool for investigating mGluR1 function in cell culture. By carefully selecting the appropriate concentration and following standardized protocols, researchers can effectively probe the role of mGluR1 signaling in a wide range of biological processes. The information and protocols provided in these application notes serve as a comprehensive resource to facilitate the successful use of this compound in your research endeavors.

References

Application Notes and Protocols for Preparing CPCCOEt Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It functions by inhibiting receptor signaling without affecting the binding of glutamate, the endogenous agonist.[2] This makes this compound an invaluable tool in neuroscience research for investigating the physiological and pathological roles of mGluR1 signaling.

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and solution preparation.

PropertyValueReferences
IUPAC Name (-)-ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
CAS Number 179067-99-3
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Purity ≥98%
Max Solubility in DMSO 100 mM (24.73 mg/mL)
Appearance Solid

Experimental Protocol: Preparing a 100 mM this compound Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO, which is the maximum recommended concentration.

Materials and Equipment
  • This compound solid powder (CAS: 179067-99-3)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • Conduct all weighing and handling of the solid this compound powder and DMSO within a chemical fume hood.

  • Wear appropriate PPE at all times. DMSO can facilitate the absorption of chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Procedure
  • Calculate Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 247.25 g/mol x 1000 mg/g = 24.73 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder on an analytical balance and transfer it into a sterile vial. It is often practical to add the solvent directly to the original manufacturer's vial if the entire quantity is being used.

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Troubleshooting Dissolution: If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution. Ensure the solution cools to room temperature before use.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

  • Long-term storage: Store aliquots at -80°C for up to 6 months .

  • Short-term storage: For frequent use, store aliquots at -20°C for up to 1 month .

Before use, thaw an aliquot at room temperature and ensure the compound is fully dissolved before diluting it into your experimental buffer or media.

Visualizations

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check Fully Dissolved? dissolve->check troubleshoot Warm / Sonicate check->troubleshoot No aliquot 4. Aliquot into Tubes check->aliquot Yes troubleshoot->dissolve store 5. Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound Mechanism of Action

G cluster_membrane Cell Membrane cluster_inhibit mgluR1 mGluR1 Gq Gq protein mgluR1->Gq Activates PLC PLC Gq->PLC Activates This compound This compound This compound->mgluR1 Inhibits Glutamate Glutamate Glutamate->mgluR1 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates

Caption: this compound non-competitively inhibits the mGluR1 signaling pathway.

References

Application Notes and Protocols for CPCCOEt Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It inhibits mGluR1 signaling without affecting the binding of the endogenous ligand, glutamate.[2] This property makes this compound a valuable tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. These application notes provide detailed protocols for the administration of this compound in rodent models for behavioral and physiological studies.

Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR1. Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11-protein coupled receptors.[1] Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] this compound binds to a site on the mGluR1 receptor distinct from the glutamate binding site and inhibits this signaling cascade.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates This compound This compound This compound->mGluR1 Inhibits (Allosteric) PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization handling Handling (3-5 days) acclimatization->handling baseline Baseline Behavioral Testing (e.g., Locomotor Activity) handling->baseline grouping Randomize into Groups (Vehicle, this compound doses) baseline->grouping drug_prep Prepare this compound/Vehicle Solutions grouping->drug_prep administration This compound/Vehicle Administration (i.p., p.o., or intracranial) drug_prep->administration post_admin_testing Post-Administration Behavioral Testing administration->post_admin_testing data_collection Data Collection and Analysis post_admin_testing->data_collection end End data_collection->end

References

Application Notes and Protocols for CPCCOEt in Cerebellar Purkinje Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) is a widely utilized pharmacological tool in neuroscience research. It functions as a selective, non-competitive antagonist and negative allosteric modulator of the type 1 metabotropic glutamate (B1630785) receptor (mGluR1). Cerebellar Purkinje cells (PCs) express mGluR1 at high levels, where it serves as a critical hub for regulating synaptic plasticity, neuronal excitability, and developmental processes like synapse elimination.[1][2][3] The activation of mGluR1 in Purkinje cells by glutamate released from parallel fibers (PFs) initiates a key signaling cascade responsible for long-term depression (LTD), a cellular mechanism underlying motor learning.[4][5] Therefore, this compound is an indispensable tool for isolating and studying mGluR1-dependent phenomena in the cerebellum.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cerebellar Purkinje cell studies.

Mechanism of Action in Purkinje Cells

In Purkinje cells, mGluR1 is typically coupled to the Gq family of G-proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium mobilization and the activation of Protein Kinase C (PKC), crucial events for the induction of LTD and other cellular responses.

This compound acts as a negative allosteric modulator, binding to a site on the mGluR1 receptor distinct from the glutamate binding site. This binding event prevents the conformational change required for G-protein activation, effectively blocking the entire downstream signaling cascade without competing with the natural ligand, glutamate.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (from Parallel Fiber) mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC LTD LTD Induction & Synaptic Plasticity PKC->LTD This compound This compound This compound->mGluR1 Inhibits

Caption: mGluR1 signaling in Purkinje cells and inhibition by this compound.

Data Presentation

Quantitative data regarding the use and effects of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Name 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥25 mg/mL) and Ethanol (≥15 mg/mL). Sparingly soluble in aqueous solutions.
Storage Store at -20°C for long-term stability.

Table 2: Summary of this compound Applications in Purkinje Cell Research

ApplicationConcentrationPreparationObserved EffectReference
Blockade of mGluR-mediated sEPSCs 100 µMAcute mouse/rat cerebellar slicesComplete abolition of slow excitatory postsynaptic currents (sEPSCs) evoked by parallel fiber stimulation.
Investigation of Climbing Fiber Response 100 µMAcute rat cerebellar slicesEnhancement of the climbing fiber-evoked complex spike response (an off-target effect).
Modulation of mGluR PSCs Not specifiedCerebellar slicesDual effect observed: in some cells, it potentiated the mGluR-mediated postsynaptic current (PSC), while in others, it caused suppression.
Confirmation of mGluR1 Dependency 100 µMAcute mouse cerebellar slicesUsed to confirm that slow synaptic currents are mediated by mGluR1 activation.

Application Notes

Primary Application: Pharmacological Blockade of mGluR1

The principal use of this compound is to confirm the involvement of mGluR1 in a physiological process. In Purkinje cell electrophysiology, parallel fiber stimulation evokes a fast AMPA receptor-mediated EPSC followed by a slow, mGluR1-dependent EPSC (sEPSC). Bath application of this compound (typically 100 µM) should completely block this sEPSC without affecting the fast AMPA component, thereby pharmacologically isolating the mGluR1 contribution.

Studying Long-Term Depression (LTD)

Cerebellar LTD at the parallel fiber-Purkinje cell synapse is a cornerstone of motor learning theories and is critically dependent on mGluR1 activation. This compound can be used to prevent the induction of LTD, demonstrating the necessity of the mGluR1 signaling cascade for this form of synaptic plasticity.

Important Consideration: Off-Target Effects

Researchers must be aware of potential non-mGluR1-mediated effects of this compound. Studies have shown that at concentrations used to block mGluR1 (e.g., 100 µM), this compound can enhance the climbing fiber response in Purkinje cells. This effect is not mediated by other glutamate receptors or GABA-B receptors and is thought to involve the inhibition of a postsynaptic potassium channel. This off-target action necessitates careful experimental design, including the use of other, structurally different mGluR1 antagonists to confirm findings.

Off_Target_Logic cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound Application (e.g., 100µM) mGluR1 mGluR1 Inhibition This compound->mGluR1 Intended K_Channel Putative K⁺ Channel Inhibition This compound->K_Channel Unintended Block_sEPSC Blockade of PF-sEPSC mGluR1->Block_sEPSC Enhance_CF Enhancement of CF Response K_Channel->Enhance_CF

Caption: Intended (on-target) vs. unintended (off-target) effects of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in artificial cerebrospinal fluid (aCSF).

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow this compound powder to equilibrate to room temperature before opening the vial.

    • To make a 100 mM stock solution, add 389 µL of DMSO to 10 mg of this compound (MW: 257.24 g/mol ).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

Protocol 2: Acute Cerebellar Slice Preparation
  • Objective: To prepare viable acute cerebellar slices from rodents for electrophysiological or imaging experiments.

  • Materials:

    • Rodent (mouse or rat, P21-P40)

    • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

    • Standard aCSF (for recovery and recording)

    • Vibrating microtome or tissue chopper

    • Recovery chamber

    • 95% O₂ / 5% CO₂ gas mixture

  • Procedure:

    • Anesthetize the animal and perfuse transcardially with ice-cold cutting solution if desired.

    • Rapidly decapitate the animal and dissect the cerebellum in the ice-cold cutting solution.

    • Glue the cerebellum onto the cutting stage of the vibratome.

    • Slice the cerebellum into 300-400 µm thick sagittal or coronal sections in the ice-cold, oxygenated cutting solution.

    • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Allow slices to recover for at least 60 minutes before starting experiments.

Protocol 3: Electrophysiological Recording of mGluR1-sEPSCs
  • Objective: To record mGluR1-mediated slow EPSCs from a Purkinje cell and confirm their identity by blockade with this compound.

  • Setup:

    • Upright microscope with DIC optics

    • Patch-clamp amplifier and data acquisition system

    • Stimulation electrode (e.g., concentric bipolar or glass pipette)

    • Recording chamber with continuous perfusion of oxygenated aCSF (~2 mL/min)

  • Solutions:

    • Recording aCSF (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. Continuously bubbled with 95% O₂ / 5% CO₂.

    • Pharmacology: Add AMPA receptor antagonist (e.g., 5 µM NBQX) and GABA-A receptor antagonist (e.g., 50 µM Picrotoxin) to the aCSF to isolate mGluR-mediated currents.

    • Internal Solution (Cs-based, in mM): 130 Cs-MeSO₃, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, 10 Na-Phosphocreatine, 0.1 EGTA. pH adjusted to 7.3 with CsOH.

  • Procedure:

    • Transfer a recovered cerebellar slice to the recording chamber.

    • Identify the Purkinje cell layer. Under high magnification, target a Purkinje cell for whole-cell patch-clamp recording.

    • Establish a whole-cell voltage-clamp configuration (holding potential -70 mV).

    • Place a stimulating electrode in the molecular layer to activate a beam of parallel fibers.

    • Apply a train of stimuli (e.g., 10 pulses at 100 Hz) to evoke a robust sEPSC.

    • Record several stable baseline sEPSCs.

    • Prepare the this compound working solution by diluting the stock into the recording aCSF to a final concentration of 100 µM. The final DMSO concentration should be <0.1%.

    • Switch the perfusion to the aCSF containing this compound.

    • After 10-15 minutes of perfusion, repeat the stimulation protocol. The sEPSC should be significantly reduced or completely abolished.

    • (Optional) Perform a washout by perfusing with the original aCSF to observe any recovery of the response.

Ephys_Workflow start Start: Place Cerebellar Slice in Recording Chamber identify_pc Identify Purkinje Cell (DIC Microscopy) start->identify_pc patch_pc Establish Whole-Cell Voltage-Clamp (-70mV) identify_pc->patch_pc place_stim Position Stimulating Electrode in Molecular Layer patch_pc->place_stim add_blockers Perfuse aCSF with AMPA/GABA Blockers place_stim->add_blockers record_baseline Record Baseline sEPSCs (e.g., 10 pulses @ 100Hz) add_blockers->record_baseline apply_cpc Switch Perfusion to aCSF + 100µM this compound record_baseline->apply_cpc wait Wait 10-15 min for Drug Equilibration apply_cpc->wait record_post Record Post-CPCCOEt Response wait->record_post analyze Analyze Data: Compare Baseline vs. Drug record_post->analyze

Caption: Workflow for an electrophysiology experiment using this compound.

References

Application Notes and Protocols for CPCCOEt in Motor Learning and Coordination Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] mGluR1 is highly expressed in the cerebellum, a critical brain region for motor learning, coordination, and the fine-tuning of motor commands.[2] Its involvement in synaptic plasticity, particularly cerebellar long-term depression (LTD), makes it a key target for investigating the molecular mechanisms underlying motor skill acquisition. These application notes provide detailed protocols for utilizing this compound to study its effects on motor learning and coordination in rodent models.

Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR1, meaning it binds to a site on the receptor different from the glutamate binding site to inhibit its function.[1] Activation of mGluR1, a Gq-protein coupled receptor, typically initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is crucial for the induction of cerebellar LTD, a form of synaptic plasticity believed to be a cellular correlate of motor learning. By blocking mGluR1, this compound prevents these downstream signaling events, thereby inhibiting LTD and impairing the acquisition of new motor skills.

Signaling Pathway of mGluR1 in Motor Learning

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq-protein mGluR1->Gq Activates This compound This compound This compound->mGluR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 LTD Cerebellar LTD (Motor Learning) Ca2->LTD PKC->LTD

Caption: mGluR1 signaling cascade in motor learning.

Data Presentation

The following tables summarize the expected effects of mGluR1 antagonism on motor learning and coordination based on studies with selective mGluR1 antagonists. While specific data for this compound in these complex motor tasks is limited, the findings from compounds with a similar mechanism of action, such as JNJ16259685 and LY456236, provide a strong predictive framework.

Table 1: Effect of Systemic mGluR1 Antagonist Administration on Rotarod Performance

CompoundSpeciesDose (mg/kg, i.p.)Task PhaseEffect on PerformanceReference
JNJ16259685Rat0.3Acquisition of new skillProfoundly impaired[3][4]
JNJ16259685Mouse0.3Acquisition of new skillProfoundly impaired
JNJ16259685Ratup to 30Well-learned taskUnaffected
JNJ16259685Mouseup to 30Well-learned taskImpaired
LY456236Rodent3-30General PerformanceImpaired operant responding

Table 2: Effect of Systemic mGluR1 Antagonist Administration on Locomotor Activity

CompoundSpeciesDose (mg/kg, i.p.)Effect on Locomotor ActivityReference
JNJ16259685Ratup to 30Minimal effects
JNJ16259685Mouseup to 30Minimal effects
LY456236Rodent3-30Reduced locomotor activity

Experimental Protocols

Experimental Workflow for Assessing this compound on Motor Learning

experimental_workflow A Animal Habituation (Handling, Acclimation to test room) B Baseline Motor Performance Assessment (e.g., Rotarod, Skilled Reaching) A->B C Randomization into Treatment Groups (Vehicle vs. This compound) B->C D Drug Administration (e.g., Intraperitoneal injection) C->D E Motor Learning Task (e.g., Rotarod training, Skilled reaching training) D->E 30 min pre-training F Data Collection and Analysis (Latency to fall, Success rate, etc.) E->F

Caption: General workflow for a motor learning study.

Protocol 1: Rotarod Test for Motor Coordination and Learning

Objective: To assess the effect of this compound on motor coordination and the acquisition of a new motor skill.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile, Stoelting)

  • Rodent subjects (mice or rats)

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation:

    • Handle the animals for 5 minutes each day for 3-5 days prior to testing to reduce stress.

    • Acclimate the animals to the testing room for at least 30 minutes before each session.

    • On the day before the experiment, place each animal on the stationary rotarod for 1-2 minutes to familiarize them with the apparatus.

  • Drug Preparation and Administration:

    • Dissolve this compound in the vehicle to the desired concentration. Based on studies with other selective mGluR1 antagonists, a starting dose range of 0.3 - 30 mg/kg can be considered, with a dose of 0.3 mg/kg being effective in impairing motor learning acquisition for the potent antagonist JNJ16259685. A dose-response study is recommended to determine the optimal dose for this compound.

    • Administer this compound or vehicle via i.p. injection 30 minutes before the training session.

  • Testing Protocol (Acquisition of a new skill):

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Place the animal on the rotating rod.

    • Record the latency to fall for each animal. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full passive rotation.

    • Conduct multiple trials per day (e.g., 3-5 trials) with an inter-trial interval of at least 15 minutes.

    • Repeat the training for several consecutive days (e.g., 3-5 days) to assess the learning curve.

  • Data Analysis:

    • Compare the latency to fall between the this compound-treated and vehicle-treated groups across trials and days using a two-way repeated measures ANOVA.

    • Analyze the learning curve by plotting the average latency to fall for each group over the training sessions.

Protocol 2: Skilled Forelimb Reaching Task

Objective: To evaluate the effect of this compound on the acquisition of a skilled motor task requiring fine motor control.

Materials:

  • Skilled reaching chamber

  • Food pellets (e.g., 45 mg sucrose (B13894) pellets)

  • High-speed camera for recording reaching movements (optional, for detailed kinematic analysis)

  • Rodent subjects (rats are commonly used for this task)

  • This compound and vehicle

  • Syringes and needles for i.p. injection

Procedure:

  • Food Restriction and Habituation:

    • Mildly food-restrict the rats to approximately 85-90% of their free-feeding body weight to motivate them to perform the task.

    • Habituate the rats to the testing chamber for several days, allowing them to freely explore and consume pellets from the reaching slot.

  • Shaping and Pre-training:

    • Gradually shape the reaching behavior by placing pellets progressively further from the opening of the chamber until the rat consistently reaches for and retrieves the pellets.

    • Once the rats are proficient in reaching, establish a baseline success rate over 2-3 days of testing.

  • Drug Administration:

    • Prepare and administer this compound or vehicle as described in Protocol 1, 30 minutes prior to the training session.

  • Testing Protocol:

    • Place the rat in the reaching chamber.

    • Present a single food pellet at a time on the platform.

    • Allow the rat a set number of trials (e.g., 20-30) or a fixed time period (e.g., 15 minutes) to perform the task.

    • Record the outcome of each reach attempt (success, miss, or drop). A successful reach is defined as the rat grasping the pellet and bringing it to its mouth.

  • Data Analysis:

    • Calculate the success rate for each animal (number of successful reaches / total number of attempts) x 100%.

    • Compare the success rates between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • If a high-speed camera is used, detailed kinematic analysis of the reaching movement (e.g., trajectory, velocity, digit movements) can be performed.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of mGluR1 in motor learning and coordination. The protocols outlined above provide a framework for investigating the effects of mGluR1 antagonism on both gross motor coordination and the acquisition of fine motor skills. Given the profound impact of other selective mGluR1 antagonists on motor learning, it is anticipated that this compound will significantly impair the acquisition of new motor skills in the rotarod and skilled reaching tasks. These studies will contribute to a deeper understanding of the molecular mechanisms underlying motor learning and may inform the development of novel therapeutic strategies for disorders affecting motor function.

References

Application Notes and Protocols for CPCCOEt in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As an allosteric modulator, it inhibits receptor signaling without interfering with the binding of the endogenous ligand, glutamate.[1] The primary signaling cascade affected by mGluR1 activation is the Gq/G11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This process ultimately results in the mobilization of intracellular calcium.

Recent research has implicated aberrant mGluR1 signaling in the pathophysiology of various cancers, including melanoma, breast cancer, and glioma. The receptor's involvement in promoting tumor cell proliferation and survival makes it a promising therapeutic target. Consequently, mGluR1 antagonists like this compound are valuable tools for preclinical cancer research in xenograft mouse models.

This document provides detailed application notes and protocols for the utilization of this compound in xenograft mouse models to investigate its potential as an anti-cancer agent.

Data Presentation

Table 1: Template for Summarizing Quantitative Data from this compound Xenograft Studies

Treatment GroupNumber of Animals (n)Initial Average Tumor Volume (mm³) ± SEMFinal Average Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Experimental Protocols

I. General Protocol for Establishing Subcutaneous Xenograft Mouse Models

This protocol outlines the standard procedure for creating subcutaneous tumor xenografts in immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., human melanoma, breast cancer, or glioma cell lines)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal housing and husbandry supplies compliant with institutional guidelines

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in their recommended medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).

    • (Optional) Mix the cell suspension with an equal volume of Matrigel on ice immediately before injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to your institution's approved protocol.

    • Shave and sterilize the injection site on the flank of the mouse.

    • Using a 1 mL syringe with a 27-30 gauge needle, slowly inject the cell suspension (100-200 µL) subcutaneously.

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This can take several days to weeks depending on the cell line.

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[2]

    • Monitor the body weight and overall health of the mice regularly.

II. Suggested Protocol for this compound Administration in Xenograft Mouse Models

Disclaimer: The following protocol is a suggested starting point based on in vivo studies with other mGluR1 antagonists, as specific data for this compound in cancer xenograft models is limited. Optimization of dose and schedule for your specific model is recommended.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., DMSO, saline, or a solution of DMSO/Tween/saline)

  • Established tumor-bearing xenograft mice

  • Dosing syringes and needles (appropriate for the chosen route of administration)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For administration, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Dosing and Treatment Schedule:

    • Suggested Starting Dose: Based on studies with similar mGluR1 antagonists like BAY36-7620 and the glutamate release inhibitor riluzole, a starting dose in the range of 10-30 mg/kg is recommended.

    • Administration Route: Intraperitoneal (IP) injection or oral gavage (PO) are common systemic administration routes.

    • Treatment Frequency: A daily administration schedule is a reasonable starting point.

    • Treatment Duration: Continue treatment for a predefined period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined endpoint size.

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight as described in the general protocol.

    • At the end of the study, euthanize the mice according to your institution's guidelines.

    • Excise the tumors and measure their final weight.

    • (Optional) Process the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, or Western blotting to assess downstream signaling pathways.

Visualization of Pathways and Workflows

Signaling Pathway of mGluR1 and Inhibition by this compound

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq/G11 mGluR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound This compound->mGluR1 Inhibits (Allosterically) Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation & Survival Ca_release->Proliferation Promotes PKC->Proliferation Promotes

Caption: mGluR1 signaling pathway and its inhibition by this compound.

Experimental Workflow for a this compound Xenograft Study

Xenograft_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size (e.g., 50-100 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Treatment with This compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Endpoint criteria met Tumor_Excision 9. Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Data_Analysis 10. Data Analysis (Tumor Growth Inhibition) Tumor_Excision->Data_Analysis IHC 11. (Optional) Immunohistochemistry (Ki-67, Cleaved Caspase-3) Tumor_Excision->IHC

Caption: Workflow for a this compound xenograft efficacy study.

References

Application Notes and Protocols for CPCCOEt Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It acts by binding to the transmembrane domain of the receptor, thereby inhibiting its signaling cascade without competing with glutamate for its binding site.[1] This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and disease.

Mechanism of Action

This compound selectively inhibits mGluR1-mediated signaling pathways. Upon activation by glutamate, mGluR1, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] this compound effectively blocks these downstream effects by preventing the conformational changes in mGluR1 required for G-protein coupling.[1]

Data Presentation

Table 1: this compound In Vitro Efficacy
ParameterValueCell Type/SystemReference
IC50 (Glutamate-induced Ca2+ influx)6.5 µMHuman mGluR1b expressing cells
IC50 (Glutamate-stimulated phosphoinositide hydrolysis)Not specified, but effective inhibition shownmGluR1a-expressing cells
Table 2: Recommended Working Concentrations of this compound in Primary Neuronal Cultures
ApplicationCell TypeConcentration RangeIncubation TimeReference/Note
Inhibition of mGluR1 signalingRat Striatal Neurons1 - 5 µM30 min pre-incubation
Neuroprotection/Neurotoxicity AssaysPrimary Cortical Neurons10 - 100 µM24 - 48 hoursGeneral neurotoxicity assay parameters.
Synaptic Plasticity StudiesRat Cerebellar Purkinje Neurons50 - 100 µMAcute application during recording
Dendritic Development StudiesRat Cerebellar Purkinje CellsNot specified, but effective in vivoChronic in vivo administration

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Treatment of Primary Neuronal Cultures with this compound

Materials:

  • Mature primary neuronal cultures (e.g., cortical, hippocampal, or cerebellar neurons)

  • Pre-warmed complete culture medium

  • This compound stock solution (from Protocol 1)

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

  • Carefully remove half of the medium from each well of the mature neuronal cultures.

  • Add an equal volume of the prepared this compound working solutions or vehicle control medium to the respective wells.

  • Incubate the treated neurons for the desired time period (e.g., 30 minutes for acute signaling studies, 24-48 hours for neurotoxicity/neuroprotection assays) at 37°C and 5% CO2.

Protocol 3: Neuroprotection Assay using this compound

This protocol is designed to assess the potential neuroprotective effects of this compound against a neurotoxic insult.

Materials:

  • Mature primary cortical neuron cultures (e.g., DIV 7-10)

  • This compound working solutions

  • Neurotoxic agent (e.g., glutamate, NMDA, or a substance inducing oxidative stress)

  • Cell viability assay reagents (e.g., MTT, LDH release assay kit, or live/dead staining reagents)

  • Microplate reader or fluorescence microscope

Procedure:

  • Pre-treatment: Treat the primary cortical neurons with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for a specified pre-incubation period (e.g., 1-2 hours).

  • Neurotoxic Insult: Following pre-treatment, expose the neurons to a neurotoxic agent at a pre-determined toxic concentration. Include a control group that is not exposed to the neurotoxin.

  • Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a defined period (e.g., 24 hours).

  • Assessment of Neuronal Viability: After the incubation period, assess neuronal viability using a chosen method:

    • MTT Assay: Measures mitochondrial activity in living cells.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

  • Data Analysis: Quantify the results and express them as a percentage of the control group (untreated or vehicle-treated). A significant increase in viability in the this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Protocol 4: Immunocytochemistry for Assessing Neuronal Morphology

This protocol allows for the visualization of neuronal morphology following this compound treatment.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Neurofilament for axons)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat the primary neuronal cultures with this compound as described in Protocol 2 for the desired duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with the permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with the blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze neuronal morphology, such as neurite length and branching, using appropriate software.

Mandatory Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates This compound This compound This compound->mGluR1 Inhibits (Non-competitive) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound non-competitively inhibits the mGluR1 signaling pathway.

Experimental_Workflow_CPCCOEt_Neuroprotection cluster_culture Cell Culture Preparation cluster_treatment Treatment Protocol cluster_analysis Data Acquisition and Analysis culture Prepare Primary Neuronal Cultures (e.g., Cortical Neurons) mature Mature Cultures (DIV 7-10) culture->mature pretreatment Pre-treat with this compound (Various Concentrations) or Vehicle mature->pretreatment insult Induce Neurotoxicity (e.g., Glutamate) pretreatment->insult incubation Incubate for 24-48 hours insult->incubation viability Assess Neuronal Viability (MTT, LDH, Live/Dead) incubation->viability imaging Immunocytochemistry for Morphology (Optional) incubation->imaging analysis Quantify and Analyze Data viability->analysis imaging->analysis

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Application Notes: CPCCOEt for mGluR1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective and reversible antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It serves as a critical pharmacological tool for researchers investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system. Unlike agonists that bind to the glutamate recognition site, this compound functions as a non-competitive antagonist, offering a distinct mechanism for modulating receptor activity.[2][3]

Mechanism of Action

This compound is a negative allosteric modulator (NAM) of the mGluR1 receptor.[4] It does not compete with the endogenous ligand, glutamate, for binding at the large extracellular N-terminal domain. Instead, it binds to a distinct allosteric site located within the receptor's seven-transmembrane domain. This interaction is highly specific, with studies identifying threonine (Thr815) and alanine (B10760859) (Ala818) residues on the extracellular surface of transmembrane segment VII as critical for its inhibitory action. By binding to this site, this compound is believed to disrupt the conformational change required for receptor activation following glutamate binding, thereby inhibiting the transduction of the signal to intracellular G-proteins without affecting glutamate's ability to bind to the receptor.

Key Signaling Pathways

The primary signaling cascade initiated by mGluR1 activation involves its coupling to Gαq/11 G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound effectively blocks these downstream events, such as glutamate-induced increases in intracellular calcium and phosphoinositide hydrolysis. Additionally, mGluR1 activation can modulate other pathways, including the ERK/MAPK and PI3K/Akt pathways, which are consequently inhibited by this compound.

Applications in Research

This compound is widely used in both in vitro and in vivo studies to:

  • Elucidate the role of mGluR1 in synaptic transmission and plasticity.

  • Investigate mGluR1's involvement in motor control and learning, particularly in the cerebellum where the receptor is highly expressed.

  • Explore the therapeutic potential of mGluR1 antagonism in neurological and psychiatric disorders, such as pain, anxiety, and addiction.

  • Differentiate mGluR1-mediated effects from those of the other group I mGluR, mGluR5, due to its high selectivity.

Limitations and Considerations

While this compound is a valuable tool, researchers should be aware of certain limitations. It is considered a low-affinity antagonist with an IC50 in the micromolar range. Furthermore, some studies have reported potential non-mGluR1-mediated effects at concentrations used to block mGluR1. For instance, this compound has been shown to enhance the climbing fibre response in Purkinje neurons through a mechanism independent of glutamate receptors, possibly by inhibiting a potassium channel. Therefore, it is crucial to include appropriate controls and, when possible, confirm findings with alternative mGluR1 antagonists.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound based on published literature.

ParameterSpecies/SystemValueReference
IC50 Human mGluR1b (glutamate-induced Ca2+ increase)6.5 µM
Apparent pKi Human mGluR1α (L-quisqualate-induced PI hydrolysis)4.76 ± 0.18
Calculated Ki Human mGluR1α (L-quisqualate-induced PI hydrolysis)~17.4 µM
Selectivity No activity at hmGluR2, 4a, 5a, 7b, 8aUp to 100 µM

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol details a method to measure the inhibitory effect of this compound on mGluR1-mediated calcium release in a cell line stably expressing the receptor (e.g., HEK293 or CHO cells).

Materials

  • HEK293 cells stably expressing human mGluR1 (hmGluR1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • This compound stock solution (e.g., 10 mM in DMSO)

  • mGluR1 agonist (e.g., L-Glutamate or DHPG) stock solution (e.g., 10 mM in water)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation)

Method

  • Cell Plating: Seed the hmGluR1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

  • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, 5% CO2.

  • Wash: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Preparation: Prepare a dilution series of this compound in Assay Buffer at 2x the final desired concentration. Also, prepare the agonist (e.g., Glutamate) at a concentration that yields a submaximal response (EC80) at 5x the final concentration.

  • Antagonist Incubation: Add 100 µL of the 2x this compound dilutions to the appropriate wells. For control wells, add 100 µL of Assay Buffer with the corresponding DMSO concentration. Incubate the plate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence reader.

    • Set the instrument to record fluorescence kinetically (e.g., one reading per second) with excitation at ~485 nm and emission at ~525 nm.

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument to automatically inject 50 µL of the 5x agonist solution into each well.

    • Continue recording the fluorescence signal for at least 60-90 seconds post-injection.

Data Analysis

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data: Express the response in each this compound-treated well as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Protocol 2: Ex Vivo Electrophysiology in Cerebellar Slices

This protocol describes how to assess the effect of this compound on synaptic transmission in Purkinje cells of the cerebellum using whole-cell patch-clamp recording.

Materials

  • Rodent (rat or mouse, P18-P25)

  • Slicing solution (ice-cold, oxygenated with 95% O2/5% CO2): High-sucrose or NMDG-based artificial cerebrospinal fluid (aCSF) to improve slice health.

  • Recording aCSF (oxygenated with 95% O2/5% CO2): e.g., 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose.

  • Intracellular solution: e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.4 mM Na-GTP, 10 mM Na-phosphocreatine, and 0.2 mM EGTA, pH adjusted to 7.3 with KOH.

  • This compound, mGluR1 agonist (DHPG), and other pharmacological agents (e.g., ionotropic glutamate receptor blockers like CNQX and AP-5).

  • Vibrating microtome (vibratome)

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Method

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and remove the cerebellum.

    • Mount the cerebellum on the vibratome stage and cut 250-300 µm thick sagittal slices in ice-cold, oxygenated slicing solution.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Visualize Purkinje cells using DIC or IR-DIC optics.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Obtain a GΩ seal on the soma of a Purkinje cell and rupture the membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at -70 mV.

    • Place a stimulating electrode in the molecular layer to stimulate parallel fibers.

  • Experimental Procedure:

    • Record baseline synaptic responses (EPSCs) by delivering electrical stimuli to the parallel fibers. To isolate mGluR1-mediated currents, it's common to block AMPA/kainate and NMDA receptors with CNQX and AP-5, respectively.

    • After establishing a stable baseline for 10-15 minutes, bath-apply this compound (e.g., 50-100 µM) and continue recording.

    • Observe the change in the slow, mGluR1-mediated EPSC.

    • (Optional) After this compound application, apply an mGluR1 agonist like DHPG to confirm the blockade of the receptor.

    • Perform a washout by perfusing with normal aCSF to check for the reversibility of the effect.

Data Analysis

  • Measure the amplitude of the slow EPSC for each recorded trace.

  • Average the amplitudes over 2-minute bins.

  • Normalize the binned amplitudes to the average baseline amplitude.

  • Plot the normalized amplitude over time to visualize the effect of this compound application and washout.

  • Compare the average EPSC amplitude during the baseline period with the period during this compound application using appropriate statistical tests (e.g., paired t-test).

Protocol 3: In Vivo Rotarod Assay for Motor Coordination

This protocol is used to evaluate the effect of this compound on motor learning and coordination in rodents, a function heavily influenced by the cerebellum.

Materials

  • Rotarod apparatus for mice or rats

  • Rodents (e.g., C57BL/6 mice)

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Syringes and needles for injection (e.g., intraperitoneal, i.p.)

Method

  • Habituation: For 2-3 days prior to the experiment, handle the animals and allow them to explore the rotarod apparatus while it is stationary for 5 minutes each day.

  • Drug Administration:

    • Divide animals into groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).

    • Administer the assigned treatment (this compound or vehicle) via i.p. injection. Allow for a 30-minute pre-treatment period for the drug to become effective.

  • Testing Protocol (Acquisition of a Novel Motor Skill):

    • Place the animal on the rotarod dowel.

    • Start the trial, with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Record the latency to fall, which is the time the animal remains on the rotating rod. If the animal clings to the rod and completes a full passive rotation, this is also counted as a fall.

    • Set a maximum trial duration (e.g., 300 seconds).

    • Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Collection: Record the latency to fall for each trial for every animal.

Data Analysis

  • Calculate the average latency to fall for each animal across the trials.

  • Compare the average latency to fall between the different treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test).

  • To assess learning, plot the latency to fall across successive trials for each group. A two-way repeated measures ANOVA can be used to analyze the effects of treatment and trial number. A significant impairment in the this compound group would be consistent with the known role of mGluR1 in motor learning.

Visualizations

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1 Extracellular Domain Transmembrane Domain Intracellular Domain Gq Gαq/11 mGluR1:f2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR1:f0 Binds This compound This compound This compound->mGluR1:f1 Inhibits Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates Calcium_Assay_Workflow start Start plate_cells Plate hmGluR1-expressing cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 load_dye Load cells with Fluo-4 AM calcium indicator incubate1->load_dye incubate2 Incubate 60 min load_dye->incubate2 wash Wash cells to remove extracellular dye incubate2->wash add_this compound Add this compound dilutions (Antagonist) wash->add_this compound incubate3 Incubate 15-30 min add_this compound->incubate3 measure Measure fluorescence kinetically in plate reader incubate3->measure add_agonist Inject mGluR1 Agonist (e.g., Glutamate) measure->add_agonist during measurement analyze Analyze fluorescence change and calculate IC50 add_agonist->analyze end End analyze->end Patch_Clamp_Workflow start Start prep Prepare acute cerebellar slices from rodent brain start->prep recover Allow slices to recover in aCSF (>1 hr) prep->recover transfer Transfer slice to recording chamber recover->transfer patch Obtain whole-cell patch clamp recording from a Purkinje cell transfer->patch baseline Record stable baseline synaptic currents patch->baseline apply_drug Bath-apply this compound baseline->apply_drug record_effect Record effect of this compound on synaptic currents apply_drug->record_effect washout Washout drug with aCSF to test reversibility record_effect->washout analyze Analyze changes in EPSC amplitude washout->analyze end End analyze->end Mechanism_Logic cluster_receptor mGluR1 Receptor glut_site Orthosteric Site (Extracellular) g_protein G-Protein Coupling glut_site->g_protein Activates allo_site Allosteric Site (Transmembrane) allo_site->g_protein Inhibits glutamate Glutamate glutamate->glut_site Binds This compound This compound This compound->allo_site Binds signal Downstream Signal (Ca²⁺, etc.) g_protein->signal Initiates

References

Troubleshooting & Optimization

CPCCOEt solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPCCOEt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a selective and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It inhibits mGluR1 signaling without affecting the binding of glutamate, the natural ligand.[4][5] this compound interacts with a site on the receptor distinct from the glutamate binding site.

Q2: What is the selectivity profile of this compound?

This compound is highly selective for mGluR1. It shows no significant agonist or antagonist activity at mGluR2, mGluR4a, mGluR5a, mGluR7b, and mGluR8a, or at ionotropic glutamate receptors at concentrations up to 100 µM.

Q3: What is the typical working concentration for this compound?

The IC50 of this compound for inhibiting glutamate-induced intracellular calcium increase at human mGluR1b is approximately 6.5 µM. The effective concentration can vary depending on the experimental system. For example, in studies on synaptic transmission in cerebellar slices, concentrations of 200 µM have been used.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored at room temperature. Stock solutions are best prepared fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles. Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.

Troubleshooting Guide: Solubility Issues

Issue 1: this compound powder is not dissolving.
  • Question: I'm having trouble dissolving this compound powder. What are the recommended solvents?

  • Answer: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and has some solubility in ethanol. For most applications, preparing a high-concentration stock solution in DMSO is the recommended starting point.

    • Recommended Action:

      • Use high-purity, anhydrous DMSO.

      • To aid dissolution, you can gently warm the solution and/or use sonication.

      • Ensure your calculations for the desired concentration and volume are correct.

Issue 2: My this compound solution is cloudy or has visible precipitate after preparation.
  • Question: I've dissolved this compound in DMSO, but the solution is not clear. What could be the cause?

  • Answer: Cloudiness or precipitation can occur if the solvent is not of sufficient purity or if the solubility limit has been exceeded.

    • Recommended Action:

      • Verify Solvent Quality: Use fresh, anhydrous DMSO. Old DMSO can absorb water, which will reduce the solubility of hydrophobic compounds like this compound.

      • Check Concentration: Ensure you have not exceeded the maximum solubility of this compound in your chosen solvent (see Data Presentation section). If necessary, prepare a more dilute stock solution.

      • Aid Dissolution: Gentle warming and sonication can help to fully dissolve the compound.

Issue 3: Precipitation occurs when adding my DMSO stock solution to aqueous media (e.g., cell culture medium, buffer).
  • Question: When I add my this compound stock solution in DMSO to my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The drastic change in solvent polarity causes the compound to crash out of solution.

    • Recommended Action:

      • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your aqueous medium that is as low as possible, typically well below 1%.

      • Step-wise Dilution: Instead of adding the stock directly to the final volume of aqueous medium, perform serial dilutions. Adding the aqueous medium drop-wise to the DMSO stock while vortexing can also help.

      • Pre-warm the Medium: Having the aqueous medium at 37°C can sometimes help maintain solubility during dilution.

      • Consider Alternative Formulations: For in vivo experiments, specific formulations can be used to improve solubility and stability. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in corn oil.

Data Presentation

Solubility of this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10024.73
Ethanol51.24

Data sourced from Tocris Bioscience.

In Vivo Formulation Examples
Formulation ComponentPercentageNotes
Formulation 1 Yields a clear solution of ≥ 2.5 mg/mL.
DMSO10%
PEG30040%
Tween-805%
Saline45%
Formulation 2 Yields a clear solution of ≥ 2.5 mg/mL.
DMSO10%
Corn Oil90%

Data sourced from MedChemExpress.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 247.25 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.47 mg.

    • Add the this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

    • If not for immediate use, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock for Cell Culture Experiments
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of stock solution required. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically <0.5%).

    • Perform a serial dilution if a large dilution factor is required. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:10 in pre-warmed medium to make an intermediate 1 mM solution.

    • Add the final volume of the diluted this compound solution to your cell culture plate. Mix gently by swirling the plate.

    • Visually inspect the medium under a microscope to ensure no precipitation has occurred.

Mandatory Visualizations

Signaling Pathway of mGluR1

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream This compound This compound This compound->mGluR1 Inhibits (Non-competitive)

Caption: mGluR1 signaling cascade initiated by glutamate and inhibited by this compound.

Experimental Workflow for Preparing this compound Working Solution

CPCCOEt_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve check_solubility Precipitate Formed? dissolve->check_solubility troubleshoot Troubleshoot: - Check DMSO quality - Lower concentration dissolve->troubleshoot stock 10 mM Stock Solution dilute Dilute in Pre-warmed Aqueous Medium stock->dilute check_solubility->stock No sonicate Warm/Sonicate check_solubility->sonicate Yes sonicate->dissolve working_solution Final Working Solution dilute->working_solution end End working_solution->end

Caption: Workflow for preparing a this compound working solution from powder.

References

Technical Support Center: Understanding the Effects of CPCCOEt on Climbing Fiber Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of CPCCOEt in studying climbing fiber (CF) responses in Purkinje neurons.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the climbing fiber response?

A1: While this compound is widely used as a selective antagonist for metabotropic glutamate (B1630785) receptor 1 (mGluR1), its effect on the climbing fiber (CF) response is not straightforward. Research has revealed a dual effect: in some preparations, it enhances the CF response, while in others, it causes suppression.[1][2][3] This variability may be linked to the age of the experimental animals.[1]

Q2: Is the enhancement of the climbing fiber response by this compound mediated by mGluR1?

A2: No, the enhancement of the CF response by this compound appears to be independent of mGluR1.[4] Studies have shown that other mGluR1 antagonists do not replicate this enhancing effect, and the effect is not occluded by them. Furthermore, the involvement of other mGlu receptors and GABA(B) receptors has been ruled out.

Q3: What is the proposed mechanism for the this compound-induced enhancement of the climbing fiber response?

A3: The leading hypothesis is that this compound acts on a postsynaptic, voltage-dependent component of the Purkinje cell. Evidence suggests that the drug does not affect presynaptic mechanisms, as voltage-clamped CF excitatory postsynaptic currents (EPSCs) remain unchanged. The most likely target is a postsynaptic potassium channel, with this compound acting as an inhibitor.

Q4: Can this compound affect long-term depression (LTD) at the climbing fiber synapse?

A4: Yes, indirectly. Climbing fiber LTD induction requires the activation of group 1 mGluRs and protein kinase C (PKC). By modulating the overall CF response and potentially interfering with downstream signaling, this compound could influence the induction or expression of CF LTD.

Troubleshooting Guides

Problem: I applied this compound expecting to block the mGluR1-mediated component of the climbing fiber response, but instead, I observed an enhancement of the overall response.

  • Possible Cause 1: Off-target effects of this compound.

    • Solution: Be aware that this compound has a known off-target effect that enhances the CF response, likely through the inhibition of a postsynaptic potassium channel. To confirm the involvement of mGluR1, consider using alternative mGluR1 antagonists that do not exhibit this enhancing effect.

  • Possible Cause 2: Age-dependent effects.

    • Solution: The dual effect of this compound (enhancement vs. suppression) has been suggested to be age-dependent in rats. Note the age of your experimental animals and consider this as a potential source of variability in your results.

Problem: My results with this compound are inconsistent across experiments.

  • Possible Cause 1: Variability in experimental conditions.

    • Solution: Ensure strict consistency in your experimental protocols, including animal age, slice preparation, recording solutions, and drug concentrations. Small variations in these parameters can influence the outcome.

  • Possible Cause 2: Dual effects of this compound.

Data Presentation

Table 1: Quantitative Effects of this compound on mGluR Postsynaptic Current (PSC) Amplitude

Stimulation TypeEffect of this compoundFold Change (Mean ± SEM)Number of Cells (n)
Single StimulationAugmentation2.20 ± 0.246
Train StimulationAugmentation1.80 ± 0.118
Single StimulationSuppression0.46 ± 0.116
Train StimulationSuppression0.53 ± 0.0713

Source: Adapted from Andjus et al., 2005.

Table 2: Effects of this compound on Climbing Fiber Excitatory Postsynaptic Currents (EPSCs) under Normal (2 mM) External Ca²⁺

ParameterEffect of this compoundApproximate ChangeSignificance
AmplitudeRise~50%-
Decay TimeProlongation-p < 0.05

Source: Adapted from Andjus et al.

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Purkinje Cells in Cerebellar Slices

This protocol outlines the key steps for investigating the effects of this compound on climbing fiber responses.

  • Slice Preparation:

    • Experimental animals (e.g., Wistar rats, P22-76) are anesthetized and decapitated.

    • The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

    • Sagittal slices (200-300 µm thick) of the cerebellar vermis are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated ACSF at room temperature for at least one hour before recording.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF.

    • Purkinje cells are visualized using infrared differential interference contrast (IR-DIC) microscopy.

    • Whole-cell patch-clamp recordings are made from Purkinje cell somata using borosilicate glass pipettes.

    • The internal solution typically contains a potassium-based solution with EGTA to buffer intracellular calcium.

    • Climbing fiber responses are evoked by placing a stimulating electrode in the granule cell layer.

  • Pharmacological Manipulation:

    • A stable baseline of CF-evoked responses is recorded.

    • This compound is applied to the bath at concentrations typically used to block mGluR1 receptors.

    • To isolate specific components of the response, other antagonists may be included in the ACSF, such as AMPA receptor blockers (to study the mGluR-mediated current) or glutamate uptake blockers (to enhance mGluR activation).

Mandatory Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_rec Electrophysiology cluster_pharm Pharmacology prep1 Anesthesia & Decapitation prep2 Cerebellum Extraction prep1->prep2 prep3 Slicing (Vibratome) prep2->prep3 prep4 Recovery in ACSF prep3->prep4 rec1 Transfer to Recording Chamber prep4->rec1 rec2 Visualize Purkinje Cells (IR-DIC) rec1->rec2 rec3 Whole-Cell Patch-Clamp rec2->rec3 rec4 Evoke CF Responses rec3->rec4 pharm1 Record Baseline rec4->pharm1 pharm2 Bath Apply this compound pharm1->pharm2 pharm3 Record Post-Drug pharm2->pharm3

Caption: Experimental workflow for studying this compound effects.

signaling_pathway cluster_presynaptic Climbing Fiber Terminal cluster_postsynaptic Purkinje Cell glutamate Glutamate mGluR1 mGluR1 glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to K_channel K⁺ Channel depolarization Membrane Depolarization K_channel->depolarization Reduces Hyperpolarization CPCCOEt_mGluR1 This compound (Antagonist) CPCCOEt_mGluR1->mGluR1 Blocks CPCCOEt_K This compound (Inhibitor) CPCCOEt_K->K_channel Inhibits (Off-target)

Caption: Dual action of this compound on Purkinje cells.

logical_relationship start This compound Application q1 Is mGluR1 the target? start->q1 yes mGluR1 Blockade q1->yes Yes (Canonical) no Off-target Effect q1->no No (Observed) result1 Suppression of mGluR1-mediated current yes->result1 result2 Enhancement of CF response no->result2 mechanism Inhibition of postsynaptic K+ channel result2->mechanism

Caption: Decision tree for this compound's observed effects.

References

Technical Support Center: Interpreting Unexpected Results with CPCCOEt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CPCCOEt in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It acts at an allosteric site, meaning it binds to a location on the receptor different from the glutamate binding site.[3] This binding prevents the receptor from being activated by glutamate, thereby inhibiting its downstream signaling pathways.[3]

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound at the human mGluR1b receptor is approximately 6.5 µM. However, it is crucial to note that IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Q3: Is this compound selective for mGluR1?

This compound displays high selectivity for mGluR1 over other mGluR subtypes (mGluR2, 4a, 5a, 7b, and 8a) and ionotropic glutamate receptors at concentrations up to 100 µM.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 5 mM. For long-term storage, it is recommended to store the solid compound at room temperature under desiccating conditions. Stock solutions in DMSO can be stored at -20°C for up to one month. It is advisable to prepare fresh working solutions on the day of the experiment.

Troubleshooting Guide for Unexpected Results

Observation: No or weaker than expected inhibition of mGluR1 signaling.
Potential Cause Troubleshooting Steps
Incorrect Concentration Verify the final concentration of this compound in your assay. Given its moderate affinity (IC50 ~6.5 µM), ensure the concentration is sufficient to achieve the desired level of inhibition. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Compound Degradation Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution if degradation is suspected.
Assay-Specific Issues The effectiveness of a non-competitive antagonist can be influenced by the specific functional assay being used. For example, in assays with high receptor expression or spare receptors, higher concentrations of the antagonist may be required to observe a significant reduction in the maximal response.
Cell Line Variability Different cell lines may have varying levels of mGluR1 expression and different downstream signaling efficiencies, which can affect the observed potency of this compound.
Observation: Unexpected excitatory or off-target effects.
Potential Cause Troubleshooting Steps
Off-Target Effects on Ion Channels This compound has been reported to enhance the climbing fibre response in Purkinje neurons, an effect that is independent of mGluR1. This is thought to be mediated by the inhibition of a voltage-gated potassium channel. If you observe unexpected changes in neuronal excitability, consider the possibility of off-target effects on ion channels. To investigate this, you can: - Use alternative, structurally different mGluR1 antagonists to see if the effect is reproducible. - Perform electrophysiological recordings to directly measure changes in ion channel activity.
High Compound Concentration Off-target effects are more likely to occur at higher concentrations. If possible, lower the concentration of this compound to a range that is still effective for mGluR1 inhibition but minimizes off-target activity.
Non-Specific Binding At high concentrations, lipophilic compounds can sometimes exhibit non-specific binding to other proteins or membranes, leading to unexpected effects. Ensure appropriate vehicle controls are included in your experiments.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReference
Target Metabotropic Glutamate Receptor 1 (mGluR1)
Mechanism of Action Non-competitive Antagonist
IC50 (hmGluR1b) ~6.5 µM
Selectivity No activity at mGluR2, 4a, 5a, 7b, 8a up to 100 µM
Solubility DMSO (up to 100 mM), Ethanol (up to 5 mM)

Experimental Protocols

Calcium Imaging Assay in HEK293 Cells

This protocol is adapted from standard calcium imaging procedures and should be optimized for your specific experimental conditions.

1. Cell Preparation:

  • Plate HEK293 cells expressing mGluR1 onto glass-bottom dishes or coverslips coated with a suitable attachment factor (e.g., poly-L-lysine).

  • Culture cells to an appropriate confluency (typically 70-90%).

2. Dye Loading:

  • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS or recording buffer). The final concentration of the dye will need to be optimized but is often in the range of 1-5 µM.

  • Remove the culture medium and wash the cells with the loading buffer.

  • Incubate the cells with the dye-containing buffer at room temperature or 37°C for 30-60 minutes.

  • After incubation, wash the cells to remove excess dye.

3. Experimental Procedure:

  • Place the dish/coverslip on the stage of a fluorescence microscope equipped for calcium imaging.

  • Perfuse the cells with the recording buffer.

  • Obtain a baseline fluorescence reading.

  • Apply the mGluR1 agonist (e.g., glutamate or DHPG) to stimulate an increase in intracellular calcium.

  • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) for a sufficient period before applying the agonist.

  • Record the changes in fluorescence intensity over time.

4. Data Analysis:

  • Quantify the change in fluorescence intensity in response to the agonist in the presence and absence of this compound.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.

Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Purkinje Cells

This protocol provides a general framework for patch-clamp recordings and should be adapted based on the specific equipment and experimental goals.

1. Slice Preparation:

  • Prepare acute cerebellar slices from rodents of the desired age.

  • Dissect the cerebellum in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Cut slices (e.g., 200-300 µm thick) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Identify Purkinje cells for recording.

  • Use borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with the internal solution. The composition of the internal solution will depend on the specific currents being investigated.

3. Whole-Cell Recording:

  • Approach a Purkinje cell with the recording pipette while applying positive pressure.

  • Form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Record synaptic currents or membrane potential in voltage-clamp or current-clamp mode, respectively.

4. Drug Application:

  • To study the effect of this compound on synaptic transmission, apply it to the bath via the perfusion system at the desired concentration (typically 10-100 µM).

  • To investigate potential off-target effects, record relevant currents (e.g., climbing fiber-evoked currents) before and after this compound application.

Mandatory Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq mGluR1->Gq Activates This compound This compound This compound->mGluR1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Effectors Ca2_release->Downstream Modulates PKC->Downstream Modulates

Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell/Slice Preparation dye_loading Dye Loading (for Calcium Imaging) cell_prep->dye_loading baseline Baseline Recording cell_prep->baseline dye_loading->baseline cpccoet_app This compound Application baseline->cpccoet_app agonist_app Agonist Application cpccoet_app->agonist_app recording Data Recording agonist_app->recording data_analysis Data Analysis (e.g., IC50 calculation) recording->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for studying the effects of this compound.

References

Technical Support Center: CPCCOEt Stability & Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), with concentrations up to 100 mM being achievable.[1][2] It is also soluble in ethanol (B145695) to a lesser extent, around 5 mM.[2] For most biological experiments, preparing a high-concentration stock in 100% DMSO is the standard practice.[3]

Q2: How should I store this compound in solid form and in solution?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: The solid or powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] It is stable enough for shipping at ambient temperatures.

  • Stock Solutions: DMSO stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is best practice to prepare and use aqueous solutions on the same day. Always equilibrate solutions to room temperature and ensure no precipitate is visible before use.

Q3: Is this compound stable in aqueous buffers used for cell culture?

A3: The stability of this compound in aqueous solutions, such as cell culture media or physiological buffers, can be limited and is highly dependent on pH, temperature, and time. As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. It is crucial to determine its stability under your specific experimental conditions (e.g., 37°C, pH 7.4) if the incubation period is longer than a few hours.

Q4: What is the maximum recommended concentration of DMSO for in-vitro experiments?

A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cells, while concentrations between 0.1% and 0.5% are tolerated by many robust cell lines. It is imperative to run a vehicle control with the same final DMSO concentration as your experimental samples to rule out any solvent-induced effects.

Troubleshooting Guide

Issue 1: My this compound solution has formed a precipitate.

Precipitation often occurs when a DMSO stock is diluted into an aqueous buffer where the compound has lower solubility.

  • Cause: The final concentration of the compound exceeds its kinetic solubility in the aqueous buffer.

  • Solution:

    • Do not use a solution that has precipitated. Prepare a fresh dilution.

    • Try lowering the final concentration of this compound.

    • Increase the percentage of DMSO in the final solution, but be mindful of its effects on your system (stay below 0.5% if possible).

    • Ensure the solution is well-mixed upon dilution.

Issue 2: I am observing inconsistent or diminishing activity of this compound in my multi-day experiment.

This may indicate that the compound is degrading under your experimental conditions.

  • Cause: this compound may be chemically unstable in your buffer at the incubation temperature (e.g., 37°C). The ester moiety is susceptible to hydrolysis.

  • Solution:

    • Perform a stability study to quantify the degradation rate under your exact experimental conditions (see protocol below).

    • If degradation is confirmed, consider preparing fresh solutions daily or replenishing the compound in the media more frequently.

    • For long-term studies, evaluate if a different formulation or buffer system could improve stability.

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// Edges start -> check_precip; check_precip -> precip_yes [label="Yes"]; check_precip -> check_storage [label="No"]; check_storage -> storage_no [label="No"]; check_storage -> check_age [label="Yes"]; check_age -> age_no [label="No"]; check_age -> run_stability [label="Yes"]; } `

Caption: Troubleshooting workflow for common this compound solution issues.

Data Summary

Table 1: Solubility & Stock Solution Preparation
SolventMaximum Concentration (mM)Notes
DMSO100Recommended for primary stock solutions. [8]
Ethanol5Lower solubility; use if DMSO is not suitable for the application. [8]
Table 2: Recommended Storage Conditions
FormatTemperatureDurationReference
Solid (Powder)-20°CUp to 3 years[1]
DMSO Stock Solution-20°CUp to 1 month[3, 4]
DMSO Stock Solution-80°CUp to 6 months[3]
Aqueous DilutionsRoom Temp or 37°CPrepare fresh for daily use[4]
Table 3: Example Data from a this compound Stability Study at 37°C

This table is a template illustrating the type of data generated from a stability study. Actual values must be determined experimentally.

Time (hours)pH 6.0 (% Remaining)pH 7.4 (% Remaining)pH 8.0 (% Remaining)
0100%100%100%
298%95%91%
891%82%70%
2475%55%30%
4858%31%9%

Experimental Protocols & Visualizations

Protocol: Evaluating Chemical Stability of this compound by HPLC

This protocol provides a general method to assess the stability of this compound in a specific aqueous solution over time, as recommended by regulatory guidelines for stability testing. [9, 11]

Objective: To quantify the percentage of intact this compound remaining in a solution under specific conditions (e.g., buffer composition, pH, temperature) over a set time course.

Materials:

  • This compound solid

  • HPLC-grade DMSO

  • HPLC-grade water and acetonitrile (B52724) (ACN)

  • Buffer components (e.g., PBS, TRIS)

  • Acid/base for pH adjustment

  • HPLC system with UV detector

  • Validated C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. [1]

  • Preparation of Test Solution (T=0):

    • Warm the desired aqueous buffer (e.g., PBS, pH 7.4) to the test temperature (e.g., 37°C).

    • Spike the this compound DMSO stock into the pre-warmed buffer to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your planned experiments (e.g., 0.1%).

    • Mix thoroughly.

  • Initial Sample Analysis (T=0):

    • Immediately take an aliquot (e.g., 200 µL) of the test solution.

    • Quench any potential degradation by adding an equal volume of cold acetonitrile (ACN). [1] This also helps precipitate proteins if using cell culture medium.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. [1]

    • Analyze immediately by HPLC. The peak area at T=0 represents 100% intact compound.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., in an incubator at 37°C). Protect from light if photostability is not the variable being tested. [9]

  • Time-Point Sampling:

    • At each scheduled time point (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the incubated solution.

    • Process the sample exactly as described in Step 3 (quench, centrifuge, transfer to vial).

  • HPLC Analysis:

    • Inject all samples (T=0 and subsequent time points) onto the HPLC system.

    • Use a stability-indicating method (a method that can separate the parent this compound peak from any potential degradation product peaks).

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water and Acetonitrile (with 0.1% formic acid in each)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength appropriate for this compound.

      • Injection Volume: 20 µL

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the peak area:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot % Remaining vs. Time to determine the degradation kinetics and half-life (t½).

// Node Definitions prep_stock [label="1. Prepare 10 mM\nStock in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_test [label="2. Dilute Stock into\nAqueous Buffer (pH, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_t0 [label="3. Take T=0 Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; quench_t0 [label="4. Quench with\ncold Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="5. Incubate Bulk Solution\nat Experimental Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_tx [label="6. Sample at Time Points\n(e.g., 2, 4, 8, 24h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; quench_tx [label="7. Quench each sample\nwith cold Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="8. Analyze all samples\nby HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="9. Calculate % Remaining\nvs. T=0 and determine Half-Life", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_test; prep_test -> sample_t0; sample_t0 -> quench_t0; prep_test -> incubate; incubate -> sample_tx; sample_tx -> quench_tx; quench_t0 -> analyze; quench_tx -> analyze; analyze -> calculate; } `

Caption: General experimental workflow for assessing this compound stability.

Putative Degradation Pathway

While specific degradation pathways for this compound have not been extensively published, the presence of an ethyl ester functional group makes it susceptible to hydrolysis, especially under non-neutral pH conditions. This reaction would cleave the ester bond, yielding the corresponding carboxylic acid and ethanol.

// Node Definitions this compound [label="this compound\n(Ethyl Ester form)", fillcolor="#FFFFFF", fontcolor="#202124"]; products [label="CPCCO-Carboxylic Acid\n+\nEthanol", fillcolor="#FFFFFF", fontcolor="#202124"]; conditions [label="Hydrolysis\n(H₂O, H⁺ or OH⁻ catalyst)", shape=plaintext, fontcolor="#EA4335"];

// Edges this compound -> products [label="Degradation"]; conditions -> products; } `

Caption: A likely hydrolysis degradation pathway for this compound.

References

Technical Support Center: CPCCOEt and its Effect on EPSPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using CPCCOEt in electrophysiological experiments, particularly concerning its effects on Excitatory Postsynaptic Potentials (EPSPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its expected effect on EPSPs?

This compound (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2][3] It binds to a site within the transmembrane domain of the mGluR1 receptor, distinct from the glutamate binding site.[1] This allosteric modulation inhibits the receptor's signaling cascade upon activation by glutamate.[1]

mGluR1 is a Gq-coupled receptor. Its activation typically leads to a slow-onset, prolonged EPSP mediated by the activation of phospholipase C (PLC) and subsequent downstream signaling. Therefore, the expected effect of this compound is the reduction or complete blockade of these mGluR1-mediated slow EPSPs .

Q2: I applied this compound, but I'm not observing the expected reduction in my EPSPs. What are the possible causes?

There are several potential reasons why this compound may not be reducing your observed EPSPs. Consider the following troubleshooting steps:

  • Incorrect EPSP Type: this compound is selective for mGluR1-mediated events. It will not affect fast EPSPs mediated by ionotropic receptors (AMPA, NMDA, Kainate) or slow EPSPs mediated by other receptors (e.g., mGluR5, muscarinic receptors). Ensure your stimulation protocol is designed to elicit mGluR1-dependent slow EPSPs, which often requires repetitive stimulation of afferent pathways.

  • Compound Inactivity:

    • Degradation: Ensure the compound has been stored correctly. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it into your recording buffer. The final vehicle concentration should be kept low (ideally ≤0.1%) to avoid solvent-induced effects.

  • Insufficient Concentration: The reported IC50 value for this compound at human mGluR1b is approximately 6.5 µM. However, the effective concentration can vary based on the tissue preparation, species, and experimental conditions. You may need to perform a concentration-response curve to determine the optimal concentration for your specific experiment.

  • Insufficient Incubation Time: As a cell-permeable compound that acts on a G-protein coupled receptor, the effect of this compound may not be instantaneous. Ensure adequate pre-incubation time or bath application duration for the compound to reach its target and exert its effect.

Q3: After applying this compound, I observed an enhancement of my synaptic response. Is this an expected outcome?

While counterintuitive, this effect has been documented. In studies of Purkinje cells in the cerebellum, this compound was found to enhance the climbing fiber response. This paradoxical effect was determined to be independent of mGluR1 and was not mimicked by other mGluR1 antagonists. The likely mechanism is an off-target effect, possibly the inhibition of a postsynaptic potassium channel.

If you observe an enhancement, it is critical to perform control experiments to determine if the effect is mGluR1-mediated.

Q4: How can I perform control experiments to confirm the specificity of the this compound effect?

To ensure the observed effects are due to specific mGluR1 antagonism, consider the following controls:

  • Agonist Co-application: In the presence of this compound, a potent mGluR1 agonist (e.g., DHPG) should have a significantly reduced or no effect on the neuron's membrane potential or holding current.

  • mGluR1 Knockout/Knockdown Models: The most definitive control is to use tissue from an mGluR1 knockout animal or a system with shRNA-mediated knockdown of mGluR1. In such a system, neither the mGluR1 agonist nor this compound should have an effect on the slow EPSP.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

ParameterDescriptionReference
Target Metabotropic Glutamate Receptor 1 (mGluR1)
Mechanism Non-competitive Negative Allosteric Modulator (NAM)
Binding Site Transmembrane (TM) domain, allosteric site
IC50 ~6.5 µM (at human mGluR1b)
Effect on Agonist Decreases the efficacy of glutamate without affecting its EC50
Reversibility Reversible

Table 2: Recommended Experimental Concentrations

ApplicationStarting Concentration RangeNotesReference
In Vitro Slices 10 µM - 100 µMConcentration may need to be optimized. Higher concentrations increase the risk of off-target effects.
Cell Culture 1 µM - 20 µMDependent on cell line and expression levels of mGluR1.

Visual Diagrams

Signaling Pathway and Mechanism of Action

CPCCOEt_Mechanism cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Binds to orthosteric site Gq Gq Protein mGluR1->Gq Activates This compound This compound This compound->mGluR1 Binds to allosteric site in TM domain PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Slow_EPSP Slow EPSP Ca_release->Slow_EPSP Leads to

Caption: this compound acts as a NAM on the mGluR1 receptor to inhibit Gq signaling.

Experimental Workflow for Testing this compound

Experimental_Workflow A Prepare Brain Slices B Obtain Whole-Cell Patch-Clamp Recording A->B C Establish Stable Baseline (Evoke slow EPSPs) B->C D Bath Apply this compound (e.g., 20 µM for 15-20 min) C->D E Record Synaptic Responses in presence of this compound D->E F Washout this compound (30+ min) E->F G Record Recovery of Synaptic Response F->G H Data Analysis (Compare Amplitudes) G->H

Caption: A standard workflow for an in vitro electrophysiology experiment.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic cluster_NoEffect Troubleshooting 'No Effect' cluster_Enhancement Troubleshooting 'Enhancement' cluster_Inhibition Confirmation Start Apply this compound. Observe effect on EPSP. NoEffect Result: No change in EPSP Start->NoEffect No Effect Enhancement Result: EPSP is Enhanced Start->Enhancement Enhancement Inhibition Result: EPSP is Inhibited Start->Inhibition Expected Inhibition N1 Is the EPSP mGluR1-mediated? NoEffect->N1 E1 Consider known off-target effects (e.g., K+ channel block) Enhancement->E1 I1 Effect is likely on-target. Inhibition->I1 N2 Is the compound active/soluble? N1->N2 N3 Is the concentration high enough? N2->N3 Success Conclusion Reached N3->Success E2 Use a different mGluR1 antagonist as a control. E1->E2 E2->Success I2 Confirm with controls if necessary (e.g., different antagonist). I1->I2 I2->Success

Caption: A decision tree for troubleshooting unexpected results with this compound.

Detailed Experimental Protocol

Objective: To assess the effect of this compound on synaptically-evoked mGluR1-mediated slow EPSPs in brain slices using whole-cell patch-clamp electrophysiology.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Patch pipettes (3-6 MΩ)

  • Intracellular solution

  • Vibratome

  • Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators)

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 20-100 mM) in 100% DMSO.

    • Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the this compound stock into the aCSF to the final desired working concentration (e.g., 20 µM). Ensure the final DMSO concentration in the aCSF is minimal (e.g., <0.1%).

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

    • Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording from a target neuron.

    • Record in current-clamp mode to observe EPSPs.

  • Experimental Procedure:

    • Baseline Recording: Place a stimulating electrode on an afferent pathway. Elicit synaptic responses using a high-frequency train (HFT) protocol (e.g., 5 pulses at 100 Hz) to reliably evoke mGluR1-mediated slow EPSPs. Record stable baseline responses for 10-15 minutes.

    • This compound Application: Switch the perfusion to aCSF containing the final concentration of this compound. Allow the drug to perfuse for at least 15-20 minutes to ensure equilibration in the tissue.

    • Test Recording: Continue to elicit synaptic responses using the same HFT protocol and record the effect of this compound on the slow EPSP amplitude and duration.

    • Washout: Switch the perfusion back to the standard aCSF (without this compound). Record for at least 30-40 minutes to observe any reversal of the drug's effect.

  • Data Analysis:

    • Measure the peak amplitude or the integrated area of the slow EPSP for each time point.

    • Normalize the data to the average baseline response.

    • Perform statistical analysis to compare the EPSP size during baseline, this compound application, and washout periods.

References

non-specific binding of CPCCOEt in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the non-specific binding of CPCCOEt, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3][4] It does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site within the transmembrane domain of the mGluR1 receptor.[1] This binding event inhibits receptor signaling, effectively reducing the efficacy of glutamate.

Q2: How selective is this compound for mGluR1?

A2: this compound displays high selectivity for mGluR1. Studies have shown that it selectively inhibits glutamate-induced signaling at human mGluR1b with an IC50 of 6.5 µM, while showing no significant agonist or antagonist activity at other mGluR subtypes, including mGluR2, mGluR4a, mGluR5a, mGluR7b, and mGluR8a, at concentrations up to 100 µM.

Q3: What are the known non-specific effects or off-target binding of this compound?

A3: At concentrations typically used to block mGluR1, this compound has been observed to cause an enhancement of the climbing fibre response in Purkinje neurons. This effect is independent of mGluR1 and does not appear to be mediated by other mGlu receptors or GABAB receptors. The likely mechanism for this off-target effect is the modulation of postsynaptic voltage-dependent ion channels, with potassium channels being a possible target.

Q4: What is non-specific binding and why is it a concern?

Troubleshooting Guide

Problem: I'm observing an unexpected physiological or cellular response after applying this compound, which doesn't align with mGluR1 inhibition.

  • Step 1: Verify Concentration.

    • Question: Are you using this compound at the lowest effective concentration for mGluR1 inhibition?

    • Troubleshooting: The reported IC50 for this compound at mGluR1 is ~6.5 µM. Off-target effects have been noted at concentrations used to block mGluR1. High concentrations increase the risk of non-specific binding. Consider performing a dose-response curve to determine the optimal concentration for your specific assay and minimize off-target effects.

  • Step 2: Perform Control Experiments.

    • Question: Have you confirmed the effect is specific to mGluR1?

    • Troubleshooting:

      • Use a Null System: If possible, repeat the experiment in a cell line or tissue preparation that does not express mGluR1. An effect observed in the absence of the target receptor is indicative of non-specific binding.

      • Use an Alternative Antagonist: Apply a structurally different mGluR1 antagonist. If the alternative antagonist does not produce the same unexpected effect, it strongly suggests the effect is a non-specific action of this compound.

  • Step 3: Optimize Assay Conditions.

    • Question: Can your assay buffer or protocol be optimized to reduce non-specific interactions?

    • Troubleshooting: General strategies to reduce non-specific binding can be effective.

      • Add a Blocking Protein: Include Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) in your buffer to block non-specific binding sites on your experimental apparatus and shield this compound from non-specific protein interactions.

      • Include a Surfactant: If hydrophobic interactions are suspected, add a low concentration of a non-ionic detergent like Tween 20 (e.g., 0.005-0.05%) to your buffers.

      • Adjust Buffer Properties: Modify the pH or salt concentration of your running buffer, as this can alter electrostatic interactions that may contribute to non-specific binding.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity.

ParameterReceptor/SystemValueNotes
IC50 Human mGluR1b6.5 µMInhibition of glutamate-induced intracellular calcium increase.
pKi (apparent) Human mGluR1α4.76 ± 0.18Antagonism of L-quisqualate-induced phosphoinositide hydrolysis.
Ki (apparent) Human mGluR1α~17.4 µMCalculated from the pKi value.
Activity hmGluR2, 4a, 5a, 7b, 8aNo agonist or antagonist activityTested at concentrations up to 100 µM.
Off-Target Effect Purkinje NeuronsConcentration-dependentEnhancement of climbing fibre response at concentrations used to block mGluR1.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects of this compound

This protocol outlines a general workflow to determine if an observed effect of this compound is due to its intended action on mGluR1 or an off-target mechanism.

  • Establish Baseline: Record the cellular or physiological parameter of interest in your model system (e.g., cell culture, tissue slice) under basal conditions.

  • Agonist Stimulation: Apply an mGluR1 agonist (e.g., Glutamate or DHPG) and record the response to confirm functional mGluR1 expression.

  • This compound Application: In a separate experiment, pre-incubate the system with this compound at the desired concentration before applying the mGluR1 agonist. A block of the agonist-induced response indicates on-target activity.

  • Test for Unexpected Effects: Apply this compound alone and observe if it produces any effects contrary to or different from the expected inhibition.

  • Control 1 (Null System): Repeat Step 4 in a system known not to express mGluR1 (e.g., a non-transfected parental cell line). If the effect persists, it is mGluR1-independent.

  • Control 2 (Alternative Antagonist): Repeat Step 4 using a structurally unrelated mGluR1 antagonist (e.g., JNJ16259685, BAY36-7620). If the alternative antagonist does not elicit the same response, the effect is likely specific to this compound's chemical structure and not its mGluR1 activity.

  • Data Analysis: Compare the results from all conditions. An effect that is present with this compound but absent in the null system and with the alternative antagonist is likely an off-target effect of this compound.

Protocol 2: Minimizing Non-Specific Binding in In Vitro Assays

This protocol provides general steps to optimize an in vitro assay (e.g., ELISA, SPR, receptor binding assay) to minimize non-specific binding.

  • Buffer Preparation: Prepare your standard assay buffer.

  • Buffer Optimization (Iterative Process):

    • Add Blocking Agent: Supplement the buffer with a protein blocker like 0.1% BSA to saturate non-specific binding sites.

    • Add Surfactant: To mitigate hydrophobic interactions, add a non-ionic surfactant such as 0.05% Tween 20.

    • Adjust Ionic Strength: Increase the salt concentration (e.g., by adding 50-100 mM NaCl) to reduce non-specific electrostatic interactions.

  • Control for Non-Specific Binding:

    • Run a control experiment where the analyte (this compound) is introduced to the assay system in the absence of its specific binding partner (mGluR1).

    • For example, in a surface plasmon resonance (SPR) experiment, flow the analyte over a bare sensor chip or a chip with an irrelevant immobilized protein. The signal generated in this control represents the degree of non-specific binding.

  • Assay Execution: Run the full experiment using the optimized buffer.

  • Data Correction: Subtract the signal obtained from the non-specific binding control from your experimental measurements to obtain the specific binding signal.

Visualizations

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 This compound This compound (NAM) This compound->mGluR1 Inhibits Gq Gq mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Simplified mGluR1 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow start Unexpected effect observed with this compound check_conc Is concentration minimized? start->check_conc check_conc->start No, lower concentration control_exp Perform Control Experiments check_conc->control_exp Yes null_system Test in mGluR1-null system (e.g., parental cells) control_exp->null_system alt_antagonist Test with structurally different mGluR1 antagonist control_exp->alt_antagonist effect_persists_null Effect persists? null_system->effect_persists_null effect_persists_alt Effect replicated? alt_antagonist->effect_persists_alt effect_persists_null->alt_antagonist No conclusion_nsb Conclusion: High probability of non-specific binding effect_persists_null->conclusion_nsb Yes effect_persists_alt->conclusion_nsb No conclusion_specific Conclusion: Effect is likely mGluR1-mediated (re-evaluate hypothesis) effect_persists_alt->conclusion_specific Yes optimize Optimize assay (see Protocol 2) conclusion_nsb->optimize

Caption: Workflow for troubleshooting suspected non-specific effects of this compound.

References

addressing CPCCOEt variability between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CPCCOEt

This guide provides troubleshooting advice and answers to frequently asked questions regarding this compound, with a focus on addressing potential variability between experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) is a selective and non-competitive antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the glutamate binding site.[3][4][5] This binding action inhibits the receptor's signaling cascade, specifically the Gq-protein-coupled activation of phospholipase C (PLC), without affecting the binding of glutamate itself. It has a reported IC50 of approximately 6.5 µM for inhibiting human mGluR1b.

Q2: My experimental results are inconsistent across different batches of this compound. What could be the cause of this variability?

Batch-to-batch variability is a common issue in experimental research and can stem from several factors:

  • Purity and Impurities: Although most vendors provide this compound with high purity (e.g., >98% or >99%), minor variations in the impurity profile can exist between synthesis lots. These impurities, which can be intermediates or by-products from the chemical synthesis, might have unknown pharmacological effects.

  • Compound Stability and Degradation: The stability of this compound in solution can be a factor. Stock solutions are typically stable for up to one month at -20°C or six months at -80°C. Preparing fresh working solutions for each experiment is highly recommended to avoid degradation.

  • Handling and Solvation: Incomplete or inconsistent dissolution of the solid compound can lead to a lower effective concentration in your experiments. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before making further dilutions.

  • Off-Target Effects: At concentrations typically used to block mGluR1, this compound has been reported to have non-mGluR1-mediated effects, such as enhancing the climbing fiber response in Purkinje neurons. The extent of these off-target effects could potentially vary with the specific impurity profile of a batch.

Q3: How should I properly store and handle this compound to minimize variability?

Proper storage and handling are critical for ensuring consistent results.

  • Solid Compound: The solid form of this compound can be stored at room temperature upon receipt.

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO (e.g., 100 mM). Aliquot this stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

  • Working Solutions: It is best practice to prepare fresh working solutions from your frozen stock on the day of the experiment. When diluting, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is compatible with your assay system.

Q4: How can I perform a quality control (QC) check on a new batch of this compound?

To ensure the activity of a new batch is consistent with previous ones, it is advisable to perform a functional validation assay.

  • Prepare Stock Solutions: Carefully prepare a stock solution of the new batch and a previously validated batch (if available) using the exact same procedure.

  • Functional Assay: Use a reliable bioassay, such as a calcium mobilization assay in cells expressing mGluR1, to generate a dose-response curve.

  • Compare IC50 Values: Activate the mGluR1 receptor with a known agonist (like DHPG) and measure the inhibitory effect of a range of concentrations of your new this compound batch. Calculate the IC50 value and compare it to the expected value (~6.5 µM) and to the IC50 of your previous, validated batch. A significant deviation may indicate an issue with the new batch.

Q5: My experiment is still showing variability after following storage and handling protocols. What else can I troubleshoot?

If you continue to see variability, consider these experimental factors:

  • Pipetting and Dilution Errors: Small errors in serial dilutions can lead to large differences in final concentrations. Ensure your pipettes are calibrated and your technique is consistent.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is identical across all wells or conditions, including vehicle controls. High concentrations of solvents can have independent effects on cells.

  • Assay Conditions: Factors like cell passage number, cell density, incubation times, and reagent stability can all contribute to experimental noise and variability.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource(s)
Molecular Weight 247.25 g/mol
Molecular Formula C13H13NO4
Mechanism of Action Non-competitive mGluR1 Antagonist (NAM)
IC50 ~6.5 µM (at human mGluR1b)
Solubility (Max Conc.) 100 mM in DMSO; 5 mM in ethanol
Storage (Solid) Room Temperature
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 100 mM stock solution in DMSO and subsequent dilution to a working concentration.

  • Weighing the Compound: Based on the molecular weight of 247.25, weigh out the desired amount of solid this compound. For example, to make 1 mL of a 100 mM stock, you would need 24.73 mg.

  • Preparing the Stock Solution: Add the appropriate volume of 100% DMSO to the solid compound to achieve a final concentration of 100 mM. Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C for up to 6 months.

  • Preparing Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Perform serial dilutions in your assay buffer or cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions.

Protocol 2: Functional Validation using a Calcium Mobilization Assay

This protocol provides a method to determine the IC50 of a new this compound batch in mGluR1-expressing cells (e.g., HEK293-mGluR1).

  • Cell Plating: Plate mGluR1-expressing cells in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: During dye loading, prepare a dilution series of this compound in assay buffer. Also, prepare the mGluR1 agonist (e.g., DHPG) at a concentration that elicits a submaximal response (e.g., EC80).

  • This compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include wells with vehicle control (buffer with the same final DMSO concentration).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a baseline fluorescence reading for several seconds. Add the mGluR1 agonist to all wells simultaneously using an automated injector and continue to measure the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis: For each well, calculate the peak fluorescence response after agonist addition and normalize it to the baseline. Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the this compound batch.

Visual Guides

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Glutamate Glutamate Glutamate->mGluR1 Activates This compound This compound This compound->mGluR1 Inhibits (Allosterically)

Caption: Signaling pathway of mGluR1 and the inhibitory action of this compound.

G start Receive New This compound Batch prep_stock Prepare 100 mM Stock in DMSO start->prep_stock aliquot Aliquot for Single Use & Store at -80°C prep_stock->aliquot functional_assay Perform Functional Assay (e.g., Calcium Mobilization) aliquot->functional_assay dose_response Generate Dose-Response Curve vs. Validated Batch functional_assay->dose_response analyze Calculate IC50 and Compare dose_response->analyze decision IC50 Consistent? analyze->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch Contact Vendor decision->reject No

Caption: Experimental workflow for validating a new batch of this compound.

G start Inconsistent Results with this compound? q_storage Are you using a fresh working solution from a properly stored stock? start->q_storage a_storage_no Prepare fresh working solution. Re-aliquot stock if needed. Avoid freeze-thaw cycles. q_storage->a_storage_no No q_batch Is this a new batch of this compound? q_storage->q_batch Yes a_batch_yes Perform functional QC check. Compare IC50 to a validated batch. q_batch->a_batch_yes Yes q_protocol Are solvent concentrations and experimental conditions (cell density, etc.) identical? q_batch->q_protocol No a_protocol_no Standardize all experimental parameters. Calibrate pipettes. Run vehicle controls. q_protocol->a_protocol_no No end Variability likely due to assay-specific factors. Review entire protocol. q_protocol->end Yes

Caption: Troubleshooting guide for addressing this compound variability.

References

Validation & Comparative

A Comparative Guide to CPCCOEt and Other mGluR1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, CPCCOEt, with other notable alternatives. This document provides a data-driven overview of their performance, supported by experimental protocols and pathway visualizations to aid in the selection of the most suitable compound for your research needs.

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. This guide focuses on this compound, a selective non-competitive antagonist of mGluR1, and compares its key characteristics with other widely used mGluR1 antagonists: LY367385, JNJ16259685, and A-841720.

Performance Comparison of mGluR1 Antagonists

The selection of an appropriate mGluR1 antagonist is critical for the success of in vitro and in vivo studies. The following table summarizes the key quantitative data for this compound and its alternatives, focusing on their potency and selectivity.

CompoundTypePotency (IC50) at mGluR1Selectivity Profile
This compound Non-competitive~6.5 µM (human)[1]No significant activity at mGluR2, 4a, 5a, 7b, and 8a up to 100 µM[1]
LY367385 Competitive8.8 µM (rat)[2]>100 µM for mGluR5a; negligible action on group II and III mGluRs[2]
JNJ16259685 Non-competitive1.21 nM (human), 3.24 nM (rat)[3]>400-fold selective over mGluR5; no activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors up to 10 µM
A-841720 Non-competitive10.7 nM (human), 1.0 nM (rat)34-fold selective over mGluR5 (IC50 of 342 nM)

mGluR1 Signaling Pathway

Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium. The binding of glutamate to mGluR1 activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).

mGluR1_Signaling_Pathway mGluR1 mGluR1 Gq Gq mGluR1->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem activates Glutamate Glutamate Glutamate->mGluR1 binds Gq->PLC activates IP3R IP3 Receptor IP3->IP3R binds Ca_cytosol Ca²⁺ PKC_cyto PKC Ca_cytosol->PKC_cyto activates IP3R->Ca_cytosol releases Ca_er Ca²⁺ Ca_er->IP3R

Figure 1. Simplified mGluR1 signaling cascade.

Experimental Workflow for mGluR1 Antagonist Characterization

The discovery and characterization of novel mGluR1 antagonists typically follow a multi-step experimental workflow. This process begins with high-throughput screening to identify initial hits, followed by secondary assays to confirm activity and determine potency. Promising candidates are then subjected to selectivity profiling and in vivo studies to assess their therapeutic potential.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) DoseResponse Dose-Response Curves (IC50 Determination) HTS->DoseResponse Identified Hits SecondaryAssay Secondary Assay (e.g., Phosphoinositide Hydrolysis) DoseResponse->SecondaryAssay Confirmed Hits Selectivity Selectivity Assays (vs. other mGluR subtypes & GPCRs) SecondaryAssay->Selectivity Potent Compounds PKPD Pharmacokinetics & Pharmacodynamics Selectivity->PKPD Selective Compounds Efficacy Efficacy in Disease Models PKPD->Efficacy

Figure 2. Typical workflow for mGluR1 antagonist discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for two key assays used to characterize mGluR1 antagonists.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

Materials:

  • CHO or HEK293 cells stably expressing human or rat mGluR1.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • mGluR1 agonist (e.g., Glutamate or Quisqualate).

  • Test compounds (mGluR1 antagonists).

Procedure:

  • Cell Plating: Seed the mGluR1-expressing cells into the microplates at a density of 40,000-80,000 cells/well (for 96-well plates) and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Wash the cells twice with HBSS.

    • Add HBSS containing various concentrations of the test antagonist to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Add the mGluR1 agonist at a predetermined EC80 concentration and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence change in each well.

    • Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.

Phosphoinositide (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of mGluR1 activation, to determine the antagonist's inhibitory effect.

Materials:

  • CHO or HEK293 cells stably expressing mGluR1.

  • Inositol-free DMEM.

  • [³H]-myo-inositol.

  • 12- or 24-well cell culture plates.

  • Agonist (e.g., Glutamate).

  • Test compounds (mGluR1 antagonists).

  • LiCl solution.

  • Perchloric acid or trichloroacetic acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling:

    • Seed cells in multi-well plates and grow to near confluency.

    • Replace the medium with inositol-free DMEM containing [³H]-myo-inositol (0.5-1 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment:

    • Wash the cells with HBSS.

    • Pre-incubate the cells with HBSS containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add the test antagonist at various concentrations and incubate for a further 15-30 minutes.

    • Stimulate the cells with an mGluR1 agonist for 30-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M) or trichloroacetic acid (e.g., 10%).

    • Incubate on ice for 20-30 minutes.

    • Neutralize the extracts with a base (e.g., KOH).

  • Separation and Quantification:

    • Apply the neutralized extracts to Dowex anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP accumulation for each antagonist concentration.

    • Determine the IC50 value by fitting the data to a concentration-response curve.

This comprehensive guide provides a foundation for understanding and comparing this compound with other key mGluR1 antagonists. The provided data, pathway diagrams, and experimental protocols are intended to empower researchers to make informed decisions for their specific research objectives in the dynamic field of glutamate receptor pharmacology.

References

A Comparative Guide to In Vivo Target Engagement of CPCCOEt and a Novel mGluR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo target engagement for two antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1): the established research tool CPCCOEt and a newer, more potent antagonist, here exemplified by compounds like JNJ16259685 and FTIDC, for which in vivo receptor occupancy data is available. This comparison aims to equip researchers with the necessary information to select the most appropriate tool for their in vivo studies of mGluR1 function.

Introduction to mGluR1 Antagonists

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders. Small molecule antagonists of mGluR1 are invaluable tools for dissecting its physiological roles and for the development of novel therapeutics.

This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a widely used, selective, and non-competitive negative allosteric modulator (NAM) of mGluR1. It binds to the transmembrane domain of the receptor, inhibiting its signaling cascade. While extensively used in in vitro and in vivo studies, direct quantitative measurement of its target engagement in living organisms has been challenging.

Novel mGluR1 Antagonists (e.g., JNJ16259685, FTIDC) represent a class of highly potent and selective mGluR1 NAMs. A key advantage of these compounds is the availability of specific radioligands, enabling direct quantification of in vivo receptor occupancy using techniques like Positron Emission Tomography (PET).

Comparative Data on In Vivo Target Engagement

FeatureThis compoundNovel mGluR1 Antagonists (e.g., JNJ16259685, FTIDC)
In Vitro Potency (IC50) ~6.5 µM (human mGluR1b)[1]JNJ16259685: 0.55 nM (human mGlu1)[2]
Direct In Vivo Target Engagement Measurement Not reported in the literature. Target engagement is inferred from pharmacological effects.Receptor Occupancy (PET): ED50 values for JNJ16259685 in rat cerebellum and thalamus are 0.040 and 0.014 mg/kg, respectively. Ex Vivo Binding: [3H]FTIDC has been used to determine the receptor occupancy of various mGluR1 antagonists.[3][4]
Indirect In Vivo Target Engagement Evidence - Blocks DHPG-induced thermal hyperalgesia. - Reverses formalin-induced mechanical hypersensitivity. - Attenuates secondary thermal hyperalgesia in a knee joint inflammation model.- Inhibition of DHPG-induced face washing behavior correlates with receptor occupancy. - Dose-dependent inhibition of mGluR1-mediated thermal hyperalgesia.
Reported In Vivo Efficacy Models Pain models (thermal hyperalgesia, mechanical allodynia)Pain models, cognitive models
Brain Penetration Assumed to be CNS penetrant based on in vivo behavioral effects.JNJ16259685 is systemically active and occupies central mGluR1 receptors.

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Induces Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream This compound This compound / Novel Antagonists This compound->mGluR1 Inhibits (Allosteric)

Figure 1. Simplified signaling pathway of mGluR1 and the inhibitory action of its antagonists.

InVivo_Target_Engagement_Workflow cluster_direct Direct Target Engagement cluster_indirect Indirect Target Engagement PET PET Imaging Data Data Analysis & Quantification PET->Data ExVivo Ex Vivo Autoradiography / Binding Assay ExVivo->Data Behavioral Behavioral Assays (e.g., DHPG-induced face washing, thermal hyperalgesia) Behavioral->Data Microdialysis Microdialysis (Neurotransmitter Release) Microdialysis->Data Animal Animal Model (e.g., Rodent) DrugAdmin Administer mGluR1 Antagonist (this compound or Novel Antagonist) Animal->DrugAdmin DrugAdmin->PET DrugAdmin->ExVivo DrugAdmin->Behavioral DrugAdmin->Microdialysis Logical_Comparison cluster_this compound This compound cluster_novel Novel Antagonists C_InVitro In Vitro Characterization C_InVivo_Indirect Indirect In Vivo Evidence (Pharmacological Effects) C_InVitro->C_InVivo_Indirect Informs Comparison Comparison C_InVivo_Indirect->Comparison N_InVitro In Vitro Characterization N_InVivo_Direct Direct In Vivo Measurement (Receptor Occupancy) N_InVitro->N_InVivo_Direct Correlates with N_InVivo_Indirect Indirect In Vivo Evidence (Pharmacological Effects) N_InVivo_Direct->N_InVivo_Indirect Predicts N_InVivo_Direct->Comparison N_InVivo_Indirect->Comparison

References

A Comparative Guide to CPCCOEt and LY367385 for mGluR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists: CPCCOEt and LY367385. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by providing a detailed analysis of their pharmacological properties, supported by experimental data and protocols.

Introduction to mGluR1 and its Antagonists

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of various protein kinases, influencing a wide range of cellular processes.

Given its significant role in the central nervous system, mGluR1 has become an important target for drug discovery, particularly in the context of neurological and psychiatric disorders. This compound and LY367385 are two of the most commonly used antagonists to probe the function of mGluR1. However, they exhibit distinct mechanisms of action and pharmacological profiles.

Mechanism of Action

This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a non-competitive antagonist of mGluR1.[1] It does not bind to the same site as the endogenous agonist, glutamate. Instead, it binds to an allosteric site within the transmembrane domain of the receptor.[2] This binding event induces a conformational change that prevents the receptor from activating its downstream signaling pathway, even when glutamate is bound.[1]

LY367385 ((+)-2-Methyl-4-carboxyphenylglycine) , in contrast, is a competitive antagonist.[3] It directly competes with glutamate for binding at the orthosteric site on the extracellular domain of the mGluR1 receptor. By occupying this site, LY367385 prevents glutamate from binding and activating the receptor.

The differing mechanisms of these two antagonists can have significant implications for experimental outcomes. Non-competitive antagonists like this compound can be more effective in vivo where endogenous glutamate concentrations can be high and variable, as their inhibitory effect is not overcome by increased agonist concentration. Conversely, the effects of competitive antagonists like LY367385 can be surmounted by high concentrations of glutamate.

Quantitative Comparison of this compound and LY367385

The following tables summarize the key pharmacological parameters of this compound and LY367385 based on published experimental data.

Table 1: Potency and Selectivity

ParameterThis compoundLY367385Reference
Mechanism of Action Non-competitiveCompetitive[1]
Binding Site Allosteric (Transmembrane domain)Orthosteric (Extracellular domain)
mGluR1 IC50 6.5 µM (human mGluR1b)8.8 µM (rat mGluR1a)
Selectivity vs. mGluR5 No activity up to 100 µM> 100 µM
Selectivity vs. Group II mGluRs (mGluR2/3) No activity up to 100 µMNegligible action
Selectivity vs. Group III mGluRs (mGluR4/6/7/8) No activity up to 100 µMNegligible action

Table 2: In Vivo Neuroprotective Effects

Study TypeExperimental ModelThis compound EffectLY367385 EffectReference
NeuroprotectionNMDA toxicity in mixed cortical culturesNeuroprotectiveNeuroprotective
NeuroprotectionNMDA infusion into the caudate nucleusNeuroprotectiveNeuroprotective
GABA ReleaseMicrodialysis in corpus striatumEnhanced GABA releaseEnhanced GABA release

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the mGluR1 signaling pathway and the experimental workflows used to characterize these compounds.

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gαq/11 mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CaMK Ca²⁺/Calmodulin- dependent Kinases (CaMKs) Ca2->CaMK Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) PKC->Downstream CaMK->Downstream MAPK->Downstream

Caption: mGluR1 Signaling Cascade.

Experimental Workflow: Characterizing mGluR1 Antagonists

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assay Inhibition Assay cluster_analysis Data Analysis A1 Culture mammalian cells (e.g., HEK293, CHO) A2 Transfect cells with mGluR1 expression vector A1->A2 B1 Incubate cells with [³H]-myo-inositol B2 Pre-incubate cells with varying concentrations of This compound or LY367385 B1->B2 B3 Stimulate with mGluR1 agonist (e.g., Glutamate, Quisqualate) B2->B3 B4 Lyse cells and isolate inositol phosphates (IPs) B3->B4 C1 Quantify [³H]-IPs using scintillation counting C2 Plot dose-response curves C1->C2 C3 Calculate IC50 values C2->C3

References

Cross-Validation of CPCCOEt's Effects with mGluR1 Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of CPCCOEt, a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with the phenotypes observed in genetic models where mGluR1 function is disrupted. By cross-validating findings from pharmacological blockade and genetic deletion, we can achieve a more robust understanding of mGluR1's role in synaptic plasticity, motor coordination, and associative learning. This guide synthesizes experimental data from key studies to offer a clear, objective comparison.

Comparative Data Summary

The following tables summarize quantitative data from studies investigating the effects of genetic mGluR1 knockout and pharmacological blockade with this compound on key physiological and behavioral measures.

Table 1: Effects on Cerebellar Long-Term Depression (LTD)

Experimental ConditionInduction ProtocolMagnitude of LTD (% of baseline)Reference
Wild-Type Mice Conjunctive stimulation of parallel and climbing fibers~70-80%[1]
Wild-Type Mice + this compound Conjunctive stimulation of parallel and climbing fibersAbolished (no significant depression)[2]
mGluR1 Knockout (KO) Mice Conjunctive stimulation of parallel and climbing fibersAbolished (no significant depression)[1][3][4]
Staggerer Mutant Mice (reduced mGluR1) Parallel fiber burst stimulationAbolished (no slow EPSCs)

Table 2: Effects on Motor Coordination (Rotarod Test)

Experimental ConditionTaskPerformance MetricResultReference
Wild-Type Mice Accelerating RotarodLatency to fall (seconds)Baseline performance
mGluR1 Knockout (KO) Mice Accelerating RotarodLatency to fall (seconds)Significantly reduced compared to wild-type
mGluR1a-rescue in KO Mice Accelerating RotarodLatency to fall (seconds)Performance restored to wild-type levels
This compound-treated Wild-Type Mice Accelerating RotarodLatency to fall (seconds)Data not readily available in reviewed literatureN/A

Table 3: Effects on Associative Learning (Eyeblink Conditioning)

Experimental ConditionParadigmPerformance MetricResultReference
Wild-Type Mice Delay Conditioning% Conditioned Response (CR)High acquisition rate
mGluR1 Knockout (KO) Mice Delay Conditioning% Conditioned Response (CR)Severely impaired acquisition
PC-specific mGluR1 KO (adult) Delay Conditioning% Conditioned Response (CR)Impaired acquisition
mGluR1a-rescue in KO Mice Delay Conditioning% Conditioned Response (CR)Acquisition restored to wild-type levels
Wild-Type Rats + DHPG (mGluR1/5 agonist) Delay Conditioning% Conditioned Response (CR)Facilitated acquisition

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cerebellar Long-Term Depression (LTD) Electrophysiology
  • Animal Model: Wild-type, mGluR1 knockout, or staggerer mutant mice (typically 3-8 weeks old).

  • Slice Preparation: Sagittal cerebellar slices (200-250 µm thickness) are prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are obtained from Purkinje cells. Excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers (PFs) with a bipolar electrode.

  • LTD Induction: A conjunctive stimulation protocol is used, consisting of pairing PF stimulation with direct depolarization of the Purkinje cell to simulate climbing fiber input. This pairing is typically repeated 300 times at 1 Hz.

  • Pharmacology: For experiments with this compound, the drug is bath-applied at a concentration of 100 μM.

  • Data Analysis: The magnitude of LTD is quantified as the percentage reduction in the PF-EPSC amplitude from the baseline period before the induction protocol.

Motor Coordination (Rotarod) Assay
  • Animal Model: Adult wild-type and mGluR1 knockout mice.

  • Apparatus: A commercially available rotarod apparatus with an accelerating rod.

  • Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall off the rod is recorded for each trial. Mice are typically given multiple trials per day for several consecutive days.

  • Data Analysis: The mean latency to fall across trials for each day is calculated and compared between experimental groups.

Eyeblink Conditioning
  • Animal Model: Adult wild-type, global mGluR1 knockout, and conditional mGluR1 knockout mice.

  • Apparatus: A conditioning chamber where the animal's head is restrained to allow for the delivery of stimuli and recording of eyeblinks.

  • Procedure:

    • Conditioned Stimulus (CS): A neutral stimulus, such as a tone or light, is presented for a set duration (e.g., 280 ms).

    • Unconditioned Stimulus (US): A mild air puff to the cornea or a weak periorbital shock is delivered, which elicits a reflexive eyeblink (the unconditioned response, UR).

    • Pairing: In delay conditioning, the CS and US co-terminate. In trace conditioning, there is a stimulus-free interval between the end of the CS and the start of the US.

    • Training: Animals undergo multiple sessions of paired CS-US presentations.

  • Data Analysis: The primary measure is the percentage of trials in which a conditioned response (an eyeblink that occurs during the CS and before the US) is observed.

Visualizations

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of mGluR1.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq11 Gαq/11 mGluR1->Gq11 activates PLCb PLCβ Gq11->PLCb activates PIP2 PIP2 PLCb->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Downstream Downstream Effectors (e.g., LTD) PKC->Downstream ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Ca2->Downstream This compound This compound This compound->mGluR1 inhibits (NAM)

Caption: mGluR1 signaling cascade initiated by glutamate binding.

Experimental Workflow for Cross-Validation

This diagram outlines a typical workflow for cross-validating pharmacological results with genetic models.

Cross_Validation_Workflow cluster_genetic Genetic Model Approach cluster_pharma Pharmacological Approach GenerateKO Generate mGluR1 Knockout (KO) Mouse PhenotypeKO Characterize Phenotype (e.g., Rotarod, LTD) GenerateKO->PhenotypeKO Compare Compare Results PhenotypeKO->Compare AdministerDrug Administer this compound to Wild-Type Mouse PhenotypeDrug Characterize Phenotype (e.g., Rotarod, LTD) AdministerDrug->PhenotypeDrug PhenotypeDrug->Compare Conclusion Draw Conclusions on mGluR1 Function Compare->Conclusion

Caption: Workflow for cross-validating genetic and pharmacological data.

References

A Comparative Analysis of CPCCOEt and YM-298198: Two Key mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research, particularly in the study of metabotropic glutamate (B1630785) receptor 1 (mGluR1), the compounds CPCCOEt and YM-298198 have emerged as critical tools for dissecting the receptor's physiological and pathological roles. Both act as non-competitive antagonists, or more specifically, negative allosteric modulators (NAMs), of mGluR1, offering a means to inhibit receptor signaling without directly competing with the endogenous ligand, glutamate.[1][2][3] This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Binding Site

Both this compound (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) and YM-298198 (6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide) exert their inhibitory effects by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR1 receptor.[1][4] This is distinct from the glutamate binding site located in the large extracellular N-terminal domain. By binding to this allosteric pocket, they induce a conformational change in the receptor that prevents its activation even when glutamate is bound, thereby inhibiting downstream signaling cascades. Schild analysis has confirmed the non-competitive nature of this compound's antagonism.

Potency and Selectivity: A Quantitative Comparison

A crucial distinction between these two antagonists lies in their potency. Experimental data consistently demonstrates that YM-298198 is a significantly more potent inhibitor of mGluR1 than this compound.

CompoundTargetAssay TypePotency (IC50)Potency (Ki)Reference
This compound human mGluR1bIntracellular Ca2+ increase6.5 µM-
human mGluR1αPhosphoinositide hydrolysisApparent pKi 4.76 (approx. 17.4 µM)-
YM-298198 rat mGluR1Inositol phosphate (B84403) production16 nM19 nM
rat Purkinje neuronsmGluR1-mediated EPSP inhibition24 nM-

As the table illustrates, YM-298198 exhibits potency in the low nanomolar range, making it over a thousand-fold more potent than this compound, which has an IC50 in the micromolar range. This higher potency of YM-298198 reduces the likelihood of off-target effects at effective concentrations.

In terms of selectivity, both compounds are highly selective for mGluR1 over other mGlu receptor subtypes. This compound shows no agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, and -8a up to 100 µM. Similarly, YM-298198 displays no activity on mGluR2, 3, 4a, 5, 6, or 7b, as well as ionotropic glutamate receptors, at concentrations up to 10 μM.

Functional Effects and Experimental Considerations

Both antagonists have been effectively used to inhibit mGluR1-mediated downstream signaling, such as glutamate-induced increases in intracellular calcium and phosphoinositide hydrolysis. However, their kinetic properties differ. YM-298198, along with another potent antagonist JNJ16259685, has been observed to have a slow onset of inhibition and slow reversal upon washout in brain slice preparations, likely due to its lipophilic nature. In contrast, this compound has been described as a reversible antagonist.

It is also important to note that some studies have reported non-mGluR1-mediated effects of this compound. For instance, at concentrations used to block mGluR1, this compound was found to enhance the climbing fibre response in Purkinje neurons through a mechanism independent of glutamate receptors. Researchers should be mindful of these potential off-target effects when interpreting data obtained using this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for evaluating antagonist potency.

mGluR1_Signaling_Pathway mGluR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Antagonists This compound / YM-298198 (NAMs) Antagonists->mGluR1 Binds to allosteric site

Caption: mGluR1 signaling cascade and the inhibitory action of this compound and YM-298198.

Experimental_Workflow Workflow for Antagonist Potency Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture mGluR1-expressing cells Dye_Loading Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Add_Antagonist Add varying concentrations of This compound or YM-298198 Dye_Loading->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Add_Agonist Add Glutamate (agonist) Incubate->Add_Agonist Measure_Fluorescence Measure intracellular Ca²⁺ fluorescence Add_Agonist->Measure_Fluorescence Data_Analysis Analyze data to determine IC₅₀ values Measure_Fluorescence->Data_Analysis

References

Assessing the Selectivity of CPCCOEt for mGluR1 over mGluR5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of the negative allosteric modulator (NAM) CPCCOEt for the metabotropic glutamate (B1630785) receptor 1 (mGluR1) over the closely related mGluR5. The information presented is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of the compound's pharmacological profile.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound has been primarily determined through functional assays measuring the inhibition of agonist-induced intracellular signaling. The following table summarizes the key quantitative data.

Target ReceptorAssay TypeSpecies/Cell LineQuantitative Value (IC₅₀)Selectivity (mGluR1 vs. mGluR5)
mGluR1b Intracellular Calcium MobilizationHuman (expressed in cells)6.5 µM[1]>15-fold
mGluR5a Intracellular Calcium MobilizationHuman (expressed in cells)No activity up to 100 µM[1]
mGluR1α Phosphoinositide HydrolysisHuman (expressed in CHO cells)Apparent pKi = 4.76 (approximately 17.4 µM)[2]

IC₅₀ (Inhibitory Concentration 50): The concentration of an antagonist that inhibits 50% of the maximal response of an agonist. pKi: The negative logarithm of the inhibitory constant (Ki). A higher pKi indicates a higher binding affinity.

The data clearly demonstrates that this compound is a selective antagonist for mGluR1, with no measurable antagonist activity at mGluR5 at concentrations up to 100 µM[1]. This indicates a selectivity of at least 15-fold for mGluR1 over mGluR5. It is important to note that this compound acts as a non-competitive antagonist, meaning it does not bind to the same site as the endogenous ligand, glutamate[1].

Signaling Pathways of mGluR1 and mGluR5

Both mGluR1 and mGluR5 belong to the Group I family of metabotropic glutamate receptors. They are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit of the heterotrimeric G-protein complex. Upon activation by glutamate, both receptors stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Although they share this primary signaling cascade, subtle differences in their downstream signaling and cellular functions have been reported.

Figure 1. Simplified Gq-coupled signaling pathway for mGluR1 and mGluR5.

Experimental Protocols

The selectivity of this compound is typically assessed using in vitro functional assays in recombinant cell lines that stably express the receptor of interest.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor by its agonist.

Objective: To determine the IC₅₀ value of this compound for mGluR1 and mGluR5.

Materials:

  • HEK293 or CHO cells stably expressing human mGluR1 or mGluR5.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Agonist (e.g., Glutamate or Quisqualate).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will ensure a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 10-20 minutes) at room temperature.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Stimulation and Reading: Inject a pre-determined concentration of the agonist (typically an EC₈₀ concentration to ensure a robust signal) into the wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow Start Start Plate_Cells Plate mGluR1/mGluR5 expressing cells Start->Plate_Cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Pre_incubate Pre-incubate with varying [this compound] Load_Dye->Pre_incubate Measure_Baseline Measure baseline fluorescence Pre_incubate->Measure_Baseline Stimulate Stimulate with agonist (e.g., Glutamate) Measure_Baseline->Stimulate Measure_Response Measure fluorescence response Stimulate->Measure_Response Analyze Analyze data and calculate IC₅₀ Measure_Response->Analyze End End Analyze->End

Figure 2. General workflow for an intracellular calcium mobilization assay.

References

Validating the Non-Competitive Antagonism of CPCCOEt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CPCCOEt, a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other alternative antagonists. Detailed experimental data and protocols are presented to support the validation of its non-competitive mechanism of action.

Introduction to this compound and mGluR1

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. This compound (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a widely used pharmacological tool to study the physiological and pathological roles of mGluR1. It is characterized as a selective, reversible, and non-competitive antagonist of mGluR1.[1]

Non-competitive antagonists, unlike their competitive counterparts, do not compete with the endogenous ligand (glutamate) for the same binding site. Instead, they bind to an allosteric site on the receptor, inducing a conformational change that prevents or reduces the receptor's activation, even when the agonist is bound. This mode of action results in a depression of the maximal response to the agonist, a hallmark of non-competitive antagonism.

Comparative Analysis of mGluR1 Antagonists

The following table summarizes the quantitative data for this compound and other commonly used non-competitive mGluR1 antagonists. This data is crucial for selecting the appropriate tool for specific research needs, considering factors like potency and the experimental system.

CompoundTypeIC50KiKey Findings & References
This compound Non-competitive6.5 µM (inhibition of glutamate-induced Ca2+ increase)[2][3]Not typically determined by direct binding competitionDoes not displace [3H]glutamate binding. Schild analysis confirms non-competitive antagonism by decreasing glutamate efficacy without changing its EC50.[2][3]
JNJ16259685 Non-competitive0.55 nM (inhibition of glutamate-induced Ca2+ response)0.34 nMA highly potent and selective mGluR1 antagonist with systemic activity.
BAY36-7620 Non-competitive0.16 µMNot reportedAlso acts as an inverse agonist, inhibiting the constitutive activity of mGluR1a. Does not displace [3H]quisqualate binding.
LY367385 Non-competitive8.8 µM (blockade of quisqualate-induced phosphoinositide hydrolysis)Not reportedA selective mGluR1a antagonist.

Experimental Protocols for Validating Non-Competitive Antagonism

Accurate validation of a non-competitive antagonist's mechanism of action relies on robust experimental procedures. Below are detailed methodologies for key assays.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist.

Principle: Activation of mGluR1, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human mGluR1b in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to attach overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in the salt solution containing 0.02% Pluronic F-127 for 1 hour at 37°C.

  • Washing: Wash the cells twice with the salt solution to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the test antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then add a submaximal concentration of glutamate (e.g., 10 µM). Continuously monitor the change in fluorescence (excitation at 485 nm, emission at 525 nm) for at least 3 minutes.

  • Data Analysis: The increase in fluorescence intensity reflects the increase in [Ca2+]i. Determine the IC50 value of the antagonist by plotting the percentage inhibition of the agonist response against the antagonist concentration.

Phosphoinositide (PI) Hydrolysis Assay

This assay provides a direct measure of the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.

Principle: PLC activation by mGluR1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). By pre-labeling the cells with [3H]myo-inositol, the accumulation of [3H]inositol phosphates can be measured as an index of receptor activity.

Detailed Protocol:

  • Cell Culture and Labeling: Culture CHO cells stably expressing human mGluR1a. Twenty-four hours after seeding, incubate the cells in inositol-free medium containing 1 µCi/mL [3H]myo-inositol for 16-24 hours.

  • Washing: Wash the cells with a physiological salt solution to remove unincorporated [3H]myo-inositol.

  • Lithium Chloride Treatment: Pre-incubate the cells with a salt solution containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Antagonist and Agonist Incubation: Add varying concentrations of the antagonist followed by a fixed concentration of an agonist (e.g., quisqualate). Incubate for 30-60 minutes at 37°C.

  • Extraction: Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid.

  • Separation of Inositol Phosphates: Apply the cell lysates to Dowex AG1-X8 anion-exchange columns. Wash the columns with water to remove free inositol. Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

  • Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter.

  • Data Analysis: Determine the effect of the antagonist on the agonist-stimulated accumulation of inositol phosphates.

Radioligand Binding Assay

This assay is crucial to demonstrate that the antagonist does not bind to the same site as the agonist.

Principle: A radiolabeled agonist (e.g., [3H]glutamate) is used to label the orthosteric binding site of mGluR1. A non-competitive antagonist should not be able to displace the radiolabeled agonist.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing mGluR1a in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled agonist (e.g., [3H]glutamate) in the presence of increasing concentrations of the unlabeled non-competitive antagonist (this compound) or an unlabeled competitive antagonist (as a positive control).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled ligand. A competitive antagonist will displace the radioligand, resulting in a sigmoidal dose-response curve from which a Ki can be calculated. A non-competitive antagonist like this compound will not displace the radiolabeled agonist.

Schild Analysis for Non-Competitive Antagonism

While classical Schild analysis is used for competitive antagonists, a modified approach is necessary to characterize non-competitive antagonism.

Principle: For a competitive antagonist, the Schild plot (log(dose ratio - 1) vs. log[Antagonist]) yields a straight line with a slope of 1, and the x-intercept provides the pA2 value (a measure of antagonist affinity). For a non-competitive antagonist, the agonist dose-response curve is depressed, not shifted in a parallel manner. Therefore, a modified Schild analysis focuses on the depression of the maximal response.

Modified Schild Plot:

A modified Schild plot can be constructed by plotting log((Emax / E'max) - 1) versus log[Antagonist], where Emax is the maximal response of the agonist alone and E'max is the maximal response in the presence of the antagonist. The x-intercept of this plot provides an estimate of the antagonist's potency. A slope of 1 in this modified plot is consistent with a simple, reversible non-competitive interaction.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of mGluR1 and the workflow for validating non-competitive antagonism.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site This compound This compound This compound->mGluR1 Binds to allosteric site Gq Gq protein mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

mGluR1 signaling and this compound's non-competitive antagonism.

Experimental_Workflow cluster_functional_assays Functional Assays cluster_binding_assay Binding Assay cluster_analysis Data Analysis Ca_Assay Intracellular Calcium Mobilization Assay IC50_calc IC50 Determination Ca_Assay->IC50_calc PI_Assay Phosphoinositide Hydrolysis Assay PI_Assay->IC50_calc Binding_Assay Radioligand Binding Assay Displacement_analysis Displacement Analysis Binding_Assay->Displacement_analysis Schild_analysis Modified Schild Analysis IC50_calc->Schild_analysis Validation Validation of Non-Competitive Antagonism Schild_analysis->Validation Displacement_analysis->Validation

Workflow for validating non-competitive antagonism.

References

Unraveling the Dynamics of mGluR1 Antagonism: A Comparative Guide to CPCCOEt and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, understanding the binding characteristics of receptor antagonists is paramount. This guide provides a comparative analysis of the reversibility of CPCCOEt, a widely used non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other notable alternatives. The presented data, summarized in clear tabular format, is supported by detailed experimental protocols to facilitate replication and further investigation.

Metabotropic glutamate receptor 1 plays a crucial role in synaptic plasticity and is a key target in the development of therapeutics for neurological disorders. The reversibility of an antagonist's binding to this receptor is a critical factor influencing its pharmacological profile, including its duration of action and potential for off-target effects. This guide delves into the binding kinetics of this compound and compares it with other potent and selective mGluR1 negative allosteric modulators (NAMs), namely JNJ16259685 and BAY36-7620.

Comparative Analysis of Binding Affinity and Potency

While direct kinetic data (k_on and k_off) for this compound remains elusive in readily available literature, its reversible nature has been established through functional assays demonstrating the washout of its antagonistic effects.[1] In contrast, more comprehensive binding data is available for newer generations of mGluR1 antagonists. The following table summarizes the inhibitory constants (K_i) and the half-maximal inhibitory concentrations (IC50) for this compound, JNJ16259685, and BAY36-7620, providing a clear comparison of their potencies.

CompoundTypeK_i (nM)IC50 (nM)SpeciesAssay
This compound Non-competitive Antagonist~4760[1]6500[2]HumanPhosphoinositide Hydrolysis[1], Intracellular Calcium[2]
JNJ16259685 Non-competitive Antagonist0.341.21 - 3.24Human, RatRadioligand Binding, Intracellular Calcium
BAY36-7620 Non-competitive Antagonist/Inverse Agonist-160HumanPhosphoinositide Hydrolysis

Table 1: Comparison of Binding Affinity and Potency of mGluR1 Antagonists. This table highlights the significantly higher potency of JNJ16259685 and BAY36-7620 compared to this compound.

Experimental Methodologies

To ensure the reproducibility and further exploration of these findings, detailed protocols for the key experimental assays are provided below.

Radioligand Binding Assay (for determining K_i)

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

Workflow: Radioligand Binding Assay

prep Membrane Preparation incubate Incubation with Radioligand and Competitor prep->incubate Receptor Source separate Separation of Bound and Free Ligand incubate->separate Equilibrium Binding count Quantification of Radioactivity separate->count Filtration analyze Data Analysis (K_i determination) count->analyze Scintillation Counting Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 activates Gq Gq protein mGluR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C Activation DAG->PKC_activation cell_prep Cell Preparation and Dye Loading baseline Establish Baseline Fluorescence cell_prep->baseline stimulate Stimulation with Agonist +/- Antagonist baseline->stimulate measure Measure Fluorescence Changes stimulate->measure Real-time analyze Data Analysis (IC50 determination) measure->analyze pre_stim Pre-stimulation Response antagonist_inc Incubation with Antagonist pre_stim->antagonist_inc Measure baseline compare Compare Responses pre_stim->compare washout Washout of Antagonist antagonist_inc->washout Inhibition post_stim Post-washout Response washout->post_stim post_stim->compare

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of CPCCOEt, a Selective mGluR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt), a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other alternative mGluR1 antagonists. The information presented is supported by available experimental data to aid in the evaluation and selection of appropriate research tools for studies involving mGluR1 modulation.

In Vitro Efficacy: A Head-to-Head Comparison

This compound demonstrates selective antagonist activity at the mGluR1 receptor. Its efficacy is most commonly characterized by its ability to inhibit glutamate-induced intracellular signaling cascades.

Table 1: In Vitro Efficacy of this compound and Alternative mGluR1 Antagonists

CompoundTargetAssay TypeMeasured EffectIC50 ValueCitation(s)
This compound Human mGluR1bIntracellular Calcium MobilizationInhibition of glutamate-induced Ca2+ increase6.5 µM[1]
JNJ16259685Rat/Human mGluR1aIntracellular Calcium MobilizationInhibition of glutamate-induced Ca2+ mobilization1.21-3.24 nM[2]
JNJ16259685Rat Primary Cerebellar CulturesInositol Phosphate ProductionInhibition of glutamate-mediated IP production1.73 nM[2]
LY367385Rat mGluR1aPhosphoinositide HydrolysisInhibition of quisqualate-induced PI hydrolysis8.8 µMNot explicitly found in search results
YM-202074Rat mGluR1Inositol Phosphate ProductionInhibition of mGluR1-mediated IP production8.6 nMNot explicitly found in search results

In Vivo Efficacy: Insights from Preclinical Models

While extensive in vivo dose-response data for this compound is limited in the public domain, its activity has been demonstrated in models of neuroprotection and pain. For a comprehensive comparison, in vivo efficacy data for other potent mGluR1 antagonists are also presented.

Table 2: In Vivo Efficacy of mGluR1 Antagonists

CompoundAnimal ModelBehavioral/Physiological EndpointRoute of AdministrationEffective Dose/ED50Citation(s)
This compoundRatNeuroprotection against NMDA toxicityIntrastriatalNot specifiedNot explicitly found in search results
This compoundRatAttenuation of DHPG- or capsaicin-induced thermal hyperalgesiaIntraplantarNot specified[3]
JNJ16259685RatReceptor Occupancy (Cerebellum)SubcutaneousED50 = 0.040 mg/kg[2]
JNJ16259685RatReceptor Occupancy (Thalamus)SubcutaneousED50 = 0.014 mg/kg
JNJ16259685RatConditioned Taste AversionIntraperitonealNot specified
LY367385RatReversal of K/C arthritis pain model-induced decrease in neuronal activityNot specifiedNot specified
LY367385RatImpairment of Long-Term PotentiationIntracerebroventricular8 and 16 nmol

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the non-competitive antagonism of the mGluR1 receptor, which is a Gq-coupled receptor. Its activation by glutamate typically leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates This compound This compound This compound->mGluR1 Inhibits (Allosteric) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Induces

Figure 1. This compound inhibits mGluR1 signaling pathway.

A common experimental workflow to assess the in vitro efficacy of compounds like this compound involves measuring changes in intracellular calcium concentration in cells expressing the target receptor.

In_Vitro_Workflow start Start cell_culture Culture CHO cells expressing h mGluR1b start->cell_culture dye_loading Load cells with Ca2+ sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading pre_incubation Pre-incubate with This compound or vehicle dye_loading->pre_incubation stimulation Stimulate with Glutamate pre_incubation->stimulation measurement Measure intracellular Ca2+ concentration stimulation->measurement analysis Analyze data and determine IC50 measurement->analysis end End analysis->end

Figure 2. Workflow for in vitro calcium mobilization assay.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols.

In Vitro: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the effect of this compound on glutamate-induced intracellular calcium mobilization in a cell-based assay.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1b receptor are cultured in appropriate media and conditions. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a buffered salt solution for a specified time at 37°C.

  • Compound Incubation: After dye loading, the cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

  • Glutamate Stimulation: A solution of glutamate is added to the wells to stimulate the mGluR1 receptors.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured immediately after glutamate addition using a fluorescence plate reader. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration.

  • Data Analysis: The data are normalized to the response of the vehicle control, and the IC50 value for this compound is calculated using a non-linear regression analysis.

In Vivo: Conditioned Place Preference (CPP) in Mice

The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of a compound. While specific this compound data is not detailed, this protocol outlines the general procedure.

  • Apparatus: A three-chamber CPP apparatus is used, with two conditioning chambers distinguished by different visual and tactile cues, and a neutral central chamber.

  • Habituation (Day 1): Mice are allowed to freely explore all three chambers of the apparatus for a set period (e.g., 15-20 minutes) to establish baseline preference.

  • Conditioning (Days 2-5): This phase typically involves four days of conditioning.

    • Drug Pairing: On two of the days, mice receive an injection of this compound (or the test compound) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On the other two days, mice receive a vehicle injection and are confined to the opposite conditioning chamber for the same duration. The order of drug and vehicle pairing is counterbalanced across animals.

  • Test Day (Day 6): Mice are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded for a set period. An increase in time spent in the drug-paired chamber indicates a conditioned place preference, while a decrease suggests a conditioned place aversion.

Pharmacokinetic Profile

As of the latest available data, a detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not extensively published in peer-reviewed literature. This information is critical for understanding the in vivo behavior of the compound, including its brain penetrance and half-life, which are essential for designing and interpreting in vivo experiments.

Conclusion

This compound serves as a valuable research tool for investigating the role of mGluR1 in various physiological and pathological processes. Its in vitro profile as a selective, non-competitive antagonist is well-characterized. However, for in vivo applications, researchers should consider its moderate potency compared to newer antagonists like JNJ16259685. The lack of comprehensive in vivo efficacy and pharmacokinetic data for this compound highlights the need for further studies to fully understand its therapeutic potential and to enable direct comparisons with other mGluR1 modulators. The selection of an appropriate mGluR1 antagonist should be guided by the specific requirements of the experimental model, including the desired potency, route of administration, and the need for central nervous system penetration.

References

Safety Operating Guide

A Guide to the Safe Disposal of CPCCOEt in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed procedure for the safe disposal of CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester), a selective non-competitive mGlu₁ antagonist. By adhering to these protocols, laboratories can ensure the safety of their personnel and minimize their environmental footprint.

According to the Safety Data Sheet (SDS) provided by Tocris Bioscience, this compound does not meet the criteria for classification as a hazardous substance under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] Consequently, it does not require hazard labeling under these regulations.[1] However, it is imperative to treat all research chemicals with a high degree of caution. The absence of a formal hazard classification does not imply a complete lack of potential risk. Therefore, the following disposal procedures are based on established best practices for chemical waste management in a laboratory environment.

Chemical and Physical Properties

A comprehensive understanding of a substance's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol [1]
CAS Number 179067-99-3[1]
Appearance Solid
Purity ≥98% (HPLC)
Storage Store at room temperature

Experimental Protocols for Disposal

The disposal of this compound should be approached in a systematic manner, from the point of generation to the final collection for disposal. The following protocols provide a step-by-step guide for laboratory personnel.

Personnel Protective Equipment (PPE): Before handling any chemical waste, ensure that appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Disposal of Unused or Waste this compound (Solid):

  • Waste Collection:

    • Place solid this compound waste into a designated, clearly labeled, and sealable chemical waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • The container must be labeled "Non-hazardous Chemical Waste" and should also list the contents, including "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Do not mix this compound with other chemical waste unless compatibility has been verified. It is best practice to segregate different chemical wastes.

Disposal of Solutions Containing this compound:

  • Waste Collection:

    • Collect liquid waste containing this compound in a designated, labeled, and sealable liquid chemical waste container.

    • The container should be appropriate for the solvent used to dissolve the this compound (e.g., a solvent-safe carboy for organic solvents).

    • The container must be labeled with "Non-hazardous Chemical Waste" and a full list of its contents, including the solvent and "this compound".

  • Storage:

    • Store the liquid waste container in a designated satellite accumulation area, within secondary containment (e.g., a spill tray) to prevent the spread of any potential leaks.

    • Keep the container securely closed.

Disposal of Empty this compound Vials:

  • Decontamination:

    • If the vial contained a solution of this compound, it should be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as chemical waste, following the procedure for liquid waste. Subsequent rinseates can typically be disposed of down the drain, provided the solvent is permissible for sewer disposal according to local regulations.

    • If the vial contained solid this compound, ensure all solid has been removed and placed in the solid chemical waste container. Then, triple-rinse the vial as described above.

  • Final Disposal:

    • After rinsing, deface or remove the original label to prevent any confusion.

    • The decontaminated and air-dried glass vial can then be disposed of in the appropriate laboratory glass waste container.

Waste Pickup and Final Disposal:

  • Once the chemical waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure all necessary paperwork for the waste pickup is completed accurately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

CPCCOEt_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_accumulation Waste Accumulation & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_vial Empty this compound Vial waste_type->empty_vial Empty Vial collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store_waste rinse_vial Triple Rinse Vial empty_vial->rinse_vial collect_rinse Collect First Rinseate as Liquid Waste rinse_vial->collect_rinse dispose_glass Dispose of Vial in Glass Waste rinse_vial->dispose_glass After Rinsing & Defacing collect_rinse->collect_liquid ehs_pickup Arrange EHS/ Contractor Pickup store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling CPCCOEt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Use, and Disposal of CPCCOEt.

This guide provides immediate, essential safety protocols and logistical information for the handling of this compound, a selective, non-competitive mGluR1 antagonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. While some Safety Data Sheets (SDS) do not classify this compound as a hazardous substance, it is a potent, biologically active compound, and strict adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.

PPE Component Specification Purpose
Gloves Nitrile, powder-free. Double gloving is recommended.Prevents skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat Standard laboratory coat.Protects skin and personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if there is a risk of aerosolization or if handling large quantities.Prevents inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Preparation and Reconstitution
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Pre-use Check: Before use, visually inspect the container for any damage or leaks.

  • Weighing: If weighing the solid compound, do so carefully on a tared weigh boat within the ventilated enclosure to avoid creating dust.

  • Reconstitution: When preparing solutions, slowly add the solvent (e.g., DMSO) to the solid this compound to avoid splashing. Ensure the vial is securely capped and vortex or sonicate as needed to fully dissolve the compound.

Use in Experiments
  • Solution Handling: When working with this compound solutions, handle with the same care as the solid form, using appropriate PPE.

  • Avoid Aerosols: Minimize the generation of aerosols during pipetting and other manipulations.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused solid compound

    • Solutions containing this compound

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper)

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used.

  • Decontamination: Decontaminate reusable glassware by soaking in an appropriate inactivating solution, followed by thorough rinsing with water and a suitable solvent.

  • Final Disposal: All hazardous waste containers must be disposed of through your institution's approved hazardous waste management program.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Don PPE weigh Weigh Solid this compound (in fume hood) prep_start->weigh reconstitute Reconstitute in Solvent weigh->reconstitute exp_use Use in Experiment reconstitute->exp_use segregate Segregate Waste (Solid & Liquid) exp_use->segregate dispose Dispose via Institutional Hazardous Waste Program segregate->dispose

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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